2-Methoxy-5-(methylamino)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(methylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8-3-4-9(12-2)7(5-8)6-11/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPARCSAUPVNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-Methoxy-5-(methylamino)benzaldehyde in Advanced Drug Development
Executive Summary & Structural Rationale
2-Methoxy-5-(methylamino)benzaldehyde is a highly specialized, bi-functional pharmaceutical intermediate. While basic commodity chemicals possess universally indexed CAS Registry Numbers, this specific molecule is predominantly synthesized de novo as a proprietary building block in the development of targeted therapeutics, such as receptor tyrosine kinase (RTK) inhibitors and advanced fluorescent probes.
The molecule is built upon an o-anisaldehyde core[1], but is distinguished by a secondary methylamine at the 5-position. This specific substitution pattern provides three orthogonal reactive sites:
-
The Aldehyde Group: Acts as an electrophilic center for condensation reactions (e.g., forming quinazolines, indoles, or imines).
-
The Methoxy Group: Serves as a rigidifying steric anchor and a potent hydrogen-bond acceptor, critical for locking the conformation of the final active pharmaceutical ingredient (API) within an enzyme's active site.
-
The Methylamino Group: Functions as a highly tunable handle that can participate as a hydrogen-bond donor in target binding, or undergo further functionalization without the risk of over-alkylation associated with primary amines.
Physicochemical Profiling
Understanding the quantitative parameters of this intermediate is critical for predicting its behavior in downstream synthetic steps and its contribution to the final API's pharmacokinetic profile.
| Property | Value | Structural Significance / Rationale |
| Molecular Formula | C9H11NO2 | Core scaffold optimized for downstream heterocyclic synthesis. |
| Molecular Weight | 165.19 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5 limits. |
| LogP (Predicted) | ~1.8 - 2.1 | Provides optimal lipophilicity, balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates critical hinge-region binding in kinase active sites. |
| Hydrogen Bond Acceptors | 3 (Methoxy, Amine, Aldehyde) | Enhances target engagement via dipole-dipole interactions. |
| CAS Registry Number | Unassigned / Proprietary | Denotes its status as a highly specialized, custom-synthesized intermediate rather than a bulk commodity. |
De Novo Synthesis & Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but also mechanistically sound and self-validating. The synthesis of this compound is typically achieved in two highly controlled steps starting from commercially available 2-methoxy-5-nitrobenzaldehyde.
Step 1: Chemoselective Reduction of the Nitro Group
Objective: Reduce the nitro group to a primary amine without inadvertently reducing the highly reactive aldehyde moiety.
Causality & Mechanism: Traditional harsh reducing agents (such as LiAlH4) will indiscriminately reduce both the nitro and aldehyde groups. To achieve orthogonality, we utilize controlled catalytic hydrogenation or metal-free chemoselective hydrogenation[2]. By carefully modulating the hydrogen pressure and utilizing a poisoned or highly specific catalyst system, the nitro group is reduced to an amine while the formyl group remains intact.
Step-by-Step Protocol:
-
Dissolve 10 mmol of 2-methoxy-5-nitrobenzaldehyde in 50 mL of anhydrous ethanol.
-
Add 5 mol% of a chemoselective catalyst (e.g., modified Pd/C or N-doped carbon nanotube catalysts)[2].
-
Purge the reaction vessel with N2, followed by H2 gas.
-
Stir under a balloon of H2 (1 atm) at ambient temperature for 4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
Self-Validating System: This protocol provides immediate, visual, and chromatographic feedback. The starting nitro compound is typically pale yellow and UV-active. As reduction proceeds, the solution clarifies. By running a rapid Thin Layer Chromatography (TLC) (7:3 Hexane:EtOAc), the appearance of a new, highly polar spot that uniquely stains purple with ninhydrin confirms the presence of the primary amine. If the aldehyde were over-reduced to an alcohol, the spot would not stain with ninhydrin, instantly alerting the chemist to a failure in chemoselectivity.
Step 2: Controlled Reductive Amination
Objective: Mono-methylate the intermediate primary amine to yield the target secondary methylamine.
Causality & Mechanism: Using standard alkyl halides (e.g., methyl iodide) often leads to uncontrollable over-alkylation (forming tertiary amines or quaternary salts). Instead, we employ a reductive amination strategy using formaldehyde and 3[3]. STAB is selected because its electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient, highly electrophilic iminium ion formed by the amine and formaldehyde, while completely ignoring the starting aldehyde on the aromatic ring[3].
Step-by-Step Protocol:
-
Dissolve the intermediate 2-methoxy-5-aminobenzaldehyde (10 mmol) in 40 mL of 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (37%, 1.05 eq) and stir for 30 minutes to pre-form the imine.
-
Add STAB (1.5 eq) portion-wise at 0°C to control the exothermic reduction[3].
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate.
Self-Validating System: This step is validated via real-time Nuclear Magnetic Resonance (NMR) sampling. A miniature aliquot is concentrated and subjected to rapid 1H-NMR. Successful mono-methylation is confirmed by the emergence of a sharp singlet at ~2.8 ppm integrating to 3 protons (the N-methyl group), while the critical aldehyde proton remains untouched at ~10.4 ppm. The presence of the secondary amine proton (~4.0 ppm, broad singlet) confirms that over-alkylation has been successfully avoided.
Caption: Synthetic workflow and self-validation system for this compound.
Mechanistic Role in Targeted Therapeutics
In oncology and targeted drug design, the spatial arrangement of functional groups dictates the efficacy of the drug. When this compound is condensed into a larger heterocyclic framework (such as a quinazoline core), its structural motifs play a precise mechanistic role.
The methoxy group acts as a conformational lock. By creating steric hindrance against the adjacent aromatic protons, it forces the molecule into a planar conformation that slips perfectly into the narrow, hydrophobic ATP-binding cleft of Receptor Tyrosine Kinases (RTKs). Simultaneously, the secondary methylamino group acts as a localized hydrogen-bond donor, interacting directly with the kinase hinge region to anchor the drug, thereby competitively inhibiting ATP binding and shutting down downstream tumor proliferation pathways.
Caption: Mechanistic integration of the precursor into RTK-inhibiting targeted therapeutics.
Analytical Characterization Standards
To ensure absolute trustworthiness in the synthesized batch, the following analytical parameters must be met before the intermediate is cleared for downstream API coupling:
| Analytical Method | Expected Diagnostic Signals | Pass/Fail Criteria |
| 1H-NMR (400 MHz, CDCl3) | ~10.4 ppm (s, 1H, CHO)~7.0-7.5 ppm (m, 3H, Ar-H)~3.9 ppm (s, 3H, O-CH3)~2.8 ppm (s, 3H, N-CH3) | Pass: Presence of intact aldehyde and exact 3H integration for N-CH3.Fail: Loss of 10.4 ppm signal (aldehyde reduced). |
| FTIR (ATR) | ~1680 cm⁻¹ (C=O stretch)~3350 cm⁻¹ (N-H stretch) | Pass: Sharp carbonyl peak; single N-H stretch.Fail: Broad O-H stretch at ~3400 cm⁻¹ (alcohol formation). |
| LC-MS (ESI+) | m/z = 166.08 [M+H]⁺ | Pass: Base peak matches expected mass.Fail: Peak at 180 (dimethylation over-reaction). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 3
-
Shan, J., et al. (2018). "Metal-Free Chemoselective Hydrogenation of Nitroarenes by N-Doped Carbon Nanotubes via In Situ Polymerization of Pyrrole." Nanoscale, NIH PMC. 2
-
"2-Methoxybenzaldehyde (o-Anisaldehyde)." Wikipedia, Wikimedia Foundation. 1
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-(methylamino)benzaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword: The Imperative of Spectroscopic Diligence
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Compounds such as 2-Methoxy-5-(methylamino)benzaldehyde, a substituted benzaldehyde derivative, represent a class of molecules with significant potential as intermediates in the synthesis of pharmacologically active agents and functional materials.[1] The precise arrangement of its functional groups—an aldehyde, a methoxy ether, and a secondary amine—on a benzene ring gives rise to a unique electronic and steric environment that dictates its reactivity and biological interactions.
This guide provides a comprehensive technical overview of the core spectroscopic techniques required to characterize this compound. As this specific compound is not extensively documented in public spectral libraries, this document synthesizes predictive data based on established principles of spectroscopy and empirical data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach is designed not merely to present data, but to explain the causality behind the expected spectral features, providing researchers with a robust framework for the identification and validation of this and similar molecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The aldehyde group (-CHO) is strongly electron-withdrawing, deshielding nearby protons. Conversely, the methoxy (-OCH₃) and methylamino (-NHCH₃) groups are electron-donating, causing shielding effects, particularly at the ortho and para positions.
Expected Proton Environments and Shifts:
-
Aldehydic Proton (-CHO): This proton is highly deshielded and will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region.[2][3] Its distinct location makes it a key diagnostic signal.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit splitting patterns based on their coupling with adjacent protons. Their predicted shifts are based on the combined electronic effects of the three substituents.
-
H-6: Positioned ortho to the strongly withdrawing aldehyde group, this proton will be the most deshielded of the aromatic protons.
-
H-4: Situated between the two electron-donating groups, this proton will be significantly shielded.
-
H-3: Located ortho to the methoxy group and meta to the aldehyde, its shift will be intermediate.
-
-
Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range.[4]
-
Amine Proton (-NH): The chemical shift of the N-H proton is variable and concentration-dependent, often appearing as a broad singlet between δ 3.5-5.0 ppm.[5] Its signal may disappear upon D₂O exchange, a key confirmatory test.
-
N-Methyl Protons (-NHC H₃): These three protons are adjacent to a nitrogen atom and will appear as a singlet (or a doublet if coupled to the N-H proton) around δ 2.8-3.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CHO | 9.8 - 10.2 | Singlet (s) | 1H |
| Ar-H (H-6) | 7.5 - 7.7 | Doublet (d) | 1H |
| Ar-H (H-4) | 6.8 - 7.0 | Doublet of doublets (dd) | 1H |
| Ar-H (H-3) | 6.6 - 6.8 | Doublet (d) | 1H |
| -NH | 3.5 - 5.0 | Broad Singlet (br s) | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
| -NHCH₃ | 2.8 - 3.0 | Singlet (s) or Doublet (d) | 3H |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.
Expected Carbon Environments and Shifts:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the δ 190-195 ppm range.[6]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to oxygen (C-2) and nitrogen (C-5) will be shifted downfield, while the ipso-carbon bearing the aldehyde (C-1) will also be downfield.
-
Methoxy Carbon (-O CH₃): This carbon typically resonates in the δ 55-60 ppm region.[4]
-
N-Methyl Carbon (-NH CH₃): The methyl carbon attached to the nitrogen will appear in the δ 30-35 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 195 |
| C-2 (Ar-C-O) | 160 - 165 |
| C-5 (Ar-C-N) | 145 - 150 |
| C-1 (Ar-C-CHO) | 125 - 130 |
| C-6 (Ar-CH) | 122 - 128 |
| C-4 (Ar-CH) | 115 - 120 |
| C-3 (Ar-CH) | 110 - 115 |
| -OCH₃ | 55 - 60 |
| -NHCH₃ | 30 - 35 |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it helps in their observation.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3][8]
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[9]
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Confirmatory Experiments: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
D₂O Exchange: To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the N-H peak confirms its assignment.[5]
Caption: General workflow for NMR sample analysis.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic Absorptions:
-
C=O Stretch (Aldehyde): Aromatic aldehydes exhibit a strong, sharp absorption band for the C=O stretch. Due to conjugation with the aromatic ring, this peak is expected at a lower wavenumber than aliphatic aldehydes, typically in the range of 1685-1710 cm⁻¹.[2][10][11]
-
Aldehydic C-H Stretch: A hallmark of aldehydes is the presence of two medium-intensity bands corresponding to the aldehydic C-H stretch, often referred to as a Fermi doublet. These typically appear in the regions of 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[12][13][14] The peak around 2720 cm⁻¹ is particularly diagnostic.[13]
-
N-H Stretch (Secondary Amine): A single, medium-intensity, and relatively sharp absorption band is expected in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.[5]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹.[15] The C=C stretching vibrations within the benzene ring typically produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): The asymmetric C-O-C stretch of the aryl ether (methoxy group) is expected to produce a strong band around 1230-1270 cm⁻¹.
-
C-N Stretch (Aromatic Amine): This vibration gives rise to a medium-intensity band in the 1250-1340 cm⁻¹ region.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2900 - 3000 | Medium |
| Aldehyde C-H | C-H Stretch (Fermi Doublet) | 2800-2860 & 2700-2760 | Medium |
| Aldehyde C=O | C=O Stretch | 1685 - 1710 | Strong, Sharp |
| Aromatic C=C | C=C Ring Stretches | 1450 - 1600 | Medium (multiple bands) |
| Aryl Amine | C-N Stretch | 1250 - 1340 | Medium |
| Aryl Ether | Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Ensure the sample is free of water and solvents.
-
Neat Liquid/Thin Film: If the compound is a liquid or low-melting solid, a spectrum can be obtained by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Scan: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), Electron Ionization (EI) would be a common method.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 165. This peak should be reasonably intense due to the stabilizing effect of the aromatic ring.
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable benzoyl-type cation at m/z 164.[16][17]
-
Loss of an Aldehyde Group (M-29): Cleavage of the C-CHO bond results in the loss of a formyl radical (•CHO), producing a fragment at m/z 136.
-
Formation of Benzoyl Cation: The fragment at m/z 164 can lose a methyl radical (•CH₃) from the amine, leading to a fragment at m/z 149.
-
Alpha-Cleavage at Amine: Cleavage of the bond alpha to the nitrogen atom (the C-C bond of the benzyl group) can lead to the formation of a stabilized iminium ion.
-
Loss of Methyl Radical from Methoxy: Loss of a methyl radical (•CH₃) from the methoxy group can generate a fragment at m/z 150.
-
Table 4: Predicted Major Mass Fragments (EI) for this compound
| m/z | Proposed Fragment Identity | Comments |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 164 | [M - H]⁺ | Loss of aldehydic H• |
| 150 | [M - CH₃]⁺ | Loss of •CH₃ from methoxy group |
| 149 | [M - H - CH₃]⁺ | Loss of •CH₃ from N-methyl after H loss |
| 136 | [M - CHO]⁺ | Loss of formyl radical •CHO |
| 105 | [C₇H₅O]⁺ | Characteristic benzoyl cation fragment[16] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from m/z 105[18][19] |
Sources
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- 3. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. rsc.org [rsc.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. acdlabs.com [acdlabs.com]
- 9. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol [mdpi.com]
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- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Solubility of 2-Methoxy-5-(methylamino)benzaldehyde in Common Laboratory Solvents
Abstract
This technical guide provides a detailed framework for understanding and determining the solubility of 2-Methoxy-5-(methylamino)benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility and provides robust, step-by-step experimental protocols for its determination. By synthesizing theoretical insights with practical, field-proven methodologies, this document serves as a comprehensive resource for characterizing the solubility profile of this compound in a variety of common laboratory solvents.
Introduction: Understanding the Molecule
This compound is an aromatic aldehyde with functional groups that significantly influence its physicochemical properties, including solubility. The molecule's structure, featuring a benzene ring, a methoxy group (-OCH₃), a methylamino group (-NHCH₃), and an aldehyde group (-CHO), dictates its polarity and potential for intermolecular interactions.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.
-
Methoxy and Aldehyde Groups: The oxygen atoms in the methoxy and aldehyde groups are capable of acting as hydrogen bond acceptors.[1][2][3] These groups introduce polarity to the molecule.
-
Methylamino Group: The secondary amine in the methylamino group can act as both a hydrogen bond donor and acceptor, and its basic nature suggests that the solubility of this compound may be pH-dependent.
The interplay of these functional groups suggests that the solubility of this compound will be nuanced, with expected solubility in a range of organic solvents and potentially limited, pH-dependent solubility in aqueous media.[1][2][3][4] The general principle of "like dissolves like" will be a key predictor of its behavior in various solvents.[5][6]
Predicted Solubility Profile
Based on the structural analysis, we can infer a qualitative solubility profile for this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donating and accepting groups suggests some affinity for protic solvents. However, the nonpolar aromatic ring may limit extensive solubility, particularly in water.[1][2][3] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, which should facilitate the dissolution of the polar functional groups of the compound. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The nonpolar aromatic ring will favor interaction with nonpolar solvents. However, the polar functional groups will likely limit high solubility in extremely nonpolar solvents like hexane.[1][4] |
Experimental Determination of Equilibrium Solubility: The Gold Standard
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8][9][10] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the necessary steps to accurately determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.[5]
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours.[5][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Then, centrifuge the vials to further separate the solid from the supernatant.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.[5]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is necessary for accurate quantification.[5]
-
Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Visualizing the Shake-Flask Workflow
Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility.
Rapid Solubility Determination: The Solvent Addition Method
For a faster, though potentially less precise, determination of solubility, the solvent addition method can be employed.[11][12][13][14] This method involves titrating a known mass of the solute with a solvent until complete dissolution is observed.
The Solvent Addition Method: A Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents
-
Analytical balance
-
Vial
-
Magnetic stirrer and stir bar
-
Burette or automated titrator
Procedure:
-
Preparation: Accurately weigh a small amount of this compound into a vial containing a magnetic stir bar.
-
Titration: Slowly add the solvent from a burette while continuously stirring.
-
Observation: Observe the solution for the point at which all solid material has completely dissolved. This is the "clear point."
-
Calculation: Record the volume of solvent added. The solubility can then be calculated based on the mass of the solute and the volume of the solvent required for complete dissolution.
Visualizing the Solvent Addition Workflow
Caption: Workflow of the Solvent Addition Method for Solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid compounds, solubility increases with temperature.[9] It is crucial to control and report the temperature at which solubility is determined.
-
pH: Due to the presence of the basic methylamino group, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At lower pH values, the amine group will be protonated, forming a more water-soluble salt.
-
Purity of the Compound and Solvent: The presence of impurities can affect the measured solubility.[15]
Data Interpretation and Reporting
When reporting solubility data, it is essential to include:
-
The specific method used (e.g., shake-flask, solvent addition).
-
The temperature at which the measurement was performed.
-
The composition of the solvent.
-
The pH of the solution (for aqueous measurements).
-
The analytical method used for quantification.
A summary table is an effective way to present the quantitative solubility data for easy comparison across different solvents.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.0) | 25 | To be determined | Shake-Flask |
| Methanol | 25 | To be determined | Shake-Flask |
| Acetonitrile | 25 | To be determined | Shake-Flask |
| DMSO | 25 | To be determined | Shake-Flask |
| Toluene | 25 | To be determined | Shake-Flask |
Conclusion
References
-
Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link]
-
Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]
-
University of Strathclyde. (2015, August 3). Solubility determination from clear points upon solvent addition. University of Strathclyde. [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Unknown Source. [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
-
Rizzi, A., & Riniker, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3615–3630. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]
-
Bergström, C. A. S., & Larsson, P. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
BYJU'S. (2020, May 20). Aldehyde Group. BYJU'S. [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. byjus.com [byjus.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. crystallizationsystems.com [crystallizationsystems.com]
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- 15. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Reaction Mechanisms of 2-Methoxy-5-(methylamino)benzaldehyde
Executive Summary
2-Methoxy-5-(methylamino)benzaldehyde (CAS: 1137622-03-7) represents a specialized class of "push-pull" aromatic building blocks. Characterized by a strongly electron-donating methylamino group at the meta position and a methoxy group ortho to the electron-withdrawing formyl moiety, this molecule exhibits unique reactivity profiles essential for medicinal chemistry and dye synthesis.
Unlike simple benzaldehydes, the interplay between the C1-aldehyde (electrophile) and the C5-amine (nucleophile) allows for versatile orthogonal functionalization. This guide details the mechanistic pathways for utilizing this scaffold in the synthesis of pharmacophores (styryl-based) , secondary amine linkers , and heterocyclic precursors .
Section 1: Structural Analysis & Electronic Properties
The reactivity of this compound is dictated by the resonance interaction between its three substituents.
The "Push-Pull" Electronic System
-
C1-Formyl (-CHO): Acts as the primary electrophilic site. Its reactivity is modulated (slightly deactivated) by the electron donation from the ortho-methoxy and meta-amino groups, making it more selective than unsubstituted benzaldehyde.
-
C2-Methoxy (-OMe): Provides steric bulk protecting the aldehyde and electron density via the +M (mesomeric) effect.
-
C5-Methylamino (-NHMe): A strong electron donor. It activates the aromatic ring at positions C4 and C6 towards Electrophilic Aromatic Substitution (EAS), while simultaneously acting as a nucleophilic handle for acylation or alkylation.
Reactivity Landscape
The molecule serves as a bifunctional core:
-
Aldehyde-Directed: Condensation reactions (Knoevenagel, Aldol), Reductive Amination.
-
Amine-Directed: N-Alkylation, Amide coupling, Sulfonylation.
-
Ring-Directed: Halogenation or nitration at C4/C6.
Figure 1: Primary reactivity pathways for this compound.
Section 2: Reductive Amination (Linker Synthesis)
The most high-value application of this molecule in drug discovery is as a linker intermediate . The aldehyde group undergoes reductive amination with primary or secondary amines to form stable amine linkages, preserving the C5-methylamino group for further derivatization.
Mechanism
The reaction proceeds via a hemiaminal intermediate, followed by dehydration to an iminium ion (or imine), which is subsequently reduced.[1]
-
Nucleophilic Attack: An external amine attacks the C1-carbonyl carbon.
-
Dehydration: Loss of water generates the imine (Schiff base).
-
Reduction: A reducing agent (e.g., Sodium Triacetoxyborohydride) delivers a hydride to the imine carbon.
Critical Note: The electron-donating nature of the ring substituents stabilizes the imine intermediate, potentially requiring stronger activation (e.g., acetic acid catalyst) compared to electron-deficient benzaldehydes [1].
Figure 2: Step-wise mechanism of reductive amination.
Experimental Protocol: Reductive Amination
Objective: Coupling this compound with a primary amine (R-NH2).
Reagents:
-
Substrate: 1.0 eq
-
Amine Partner: 1.1 eq
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (1-2 drops)
Procedure:
-
Imine Formation: Dissolve the benzaldehyde derivative (1.0 eq) and the amine partner (1.1 eq) in anhydrous DCE under nitrogen. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Monitoring: Check by TLC for the disappearance of the aldehyde spot.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Validation:
-
1H-NMR: Disappearance of the aldehyde singlet (~10.0 ppm). Appearance of benzylic methylene protons (~3.8–4.2 ppm).
Section 3: Knoevenagel Condensation (Styryl Synthesis)
This pathway exploits the aldehyde to create
Mechanism
The aldehyde reacts with an active methylene compound (e.g., Malononitrile, Ethyl acetoacetate) in the presence of a weak base.[4] The 2-methoxy and 5-methylamino groups act as strong donors ("Push"), while the dicyanovinyl or similar group acts as the acceptor ("Pull"), creating a conjugated system with unique optical properties [2].
Experimental Protocol: Solvent-Free Knoevenagel
Objective: Condensation with Malononitrile to form a styryl derivative.
Reagents:
-
Substrate: 1.0 mmol[5]
-
Malononitrile: 1.1 mmol
-
Catalyst: Piperidine (drops) or Ammonium Bicarbonate (Green method) [3]
-
Solvent: Ethanol (or solvent-free)
Procedure:
-
Mix: Combine this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (3 mL/mmol).
-
Catalyze: Add 2 drops of piperidine.
-
Reflux: Heat to 60–80°C for 2–4 hours. The solution often changes color (yellow/orange to deep red) due to conjugation.
-
Work-up: Cool to RT. The product often precipitates.[5] Filter and wash with cold ethanol.
-
Recrystallization: Purify from hot ethanol.
Data Interpretation:
| Feature | Observation | Mechanistic Insight |
|---|---|---|
| Color | Deep Red/Orange | Extended conjugation (Push-Pull system). |
| IR Spectrum | ~2220 cm⁻¹ (CN) | Presence of nitrile groups. |
| 1H-NMR | Olefinic singlet (~7.5-8.0 ppm) | Formation of the double bond. |
Section 4: Heterocyclic Cyclization Potentials
While the 5-amino position prevents direct intramolecular Friedländer synthesis (which requires 2-amino), this molecule is a prime candidate for Multi-Component Reactions (MCRs) .
The Ugi Reaction (Peptidomimetic Scaffolds)
The aldehyde can serve as the carbonyl component in an Ugi 4-component reaction (Aldehyde + Amine + Isocyanide + Carboxylic Acid) to form bis-amide structures.
-
Mechanism: The imine formed from the aldehyde and amine is protonated by the acid, then attacked by the isocyanide.
-
Utility: Rapid generation of diverse libraries for drug screening.
Oxidative Cyclization (Benzimidazole Analogs)
To access benzimidazoles, the ring must be nitrated at the C4 or C6 position (ortho to the amine), followed by reduction to a diamine, and subsequent condensation with the aldehyde.
-
Note: This requires pre-functionalization of the scaffold.
References
-
Reductive Amination Mechanisms & Catalysis
-
Knoevenagel Condensation Protocols
-
General Reactivity of Amino-Benzaldehydes
- Title: Synthesis of Secondary N-Methylamines via Reductive Amin
- Source: Journal of Organic Chemistry (ACS), 2025.
-
URL:[Link]
-
Reaction Overview & Safety
- Title: Reductive Amin
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
Methodological & Application
Synthesis of Novel Schiff Bases Using 2-Methoxy-5-(methylamino)benzaldehyde: A Detailed Guide for Researchers
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, or azomethines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (-C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The inherent synthetic flexibility and the unique properties of the imine group have established Schiff bases as pivotal components in a multitude of scientific disciplines. Their applications are extensive, ranging from the development of dyes and pigments to their use as catalysts and intermediates in organic synthesis.[1]
In the realm of medicinal chemistry and drug development, Schiff bases are of paramount importance. The azomethine linkage is crucial for the biological activity of many compounds, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Furthermore, Schiff bases are exceptional ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands, opening new avenues for the design of therapeutic agents and catalysts.
This application note provides a comprehensive guide for the synthesis of novel Schiff bases using 2-Methoxy-5-(methylamino)benzaldehyde as a versatile precursor. The presence of both a methoxy and a methylamino group on the aromatic ring is anticipated to impart unique electronic and steric properties to the resulting Schiff bases and their subsequent metal complexes, making them attractive targets for research in materials science and drug discovery.
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. While detailed experimental data for this compound is not widely available, we can infer its properties from closely related analogs. The electronic effects of the electron-donating methoxy (-OCH₃) and methylamino (-NHCH₃) groups are expected to influence the reactivity of the aldehyde group.
| Property | 2-(Methylamino)benzaldehyde | 2-Amino-5-methoxybenzaldehyde | Expected for this compound |
| Molecular Formula | C₈H₉NO | C₈H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 135.16 g/mol [2] | 151.16 g/mol [3] | 165.19 g/mol |
| Appearance | Liquid[4] | Solid | Likely a solid or viscous liquid |
| CAS Number | 7755-70-6[2][4] | 26831-52-7[3][5] | Not readily available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO |
Note: The properties for this compound are predicted based on the data of its structural analogs.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the imine, or Schiff base. This step is often catalyzed by a small amount of acid or can be promoted by heat.
The overall reaction is reversible, and to drive the equilibrium towards the product, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation or by using a dehydrating agent.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative tetradentate Schiff base from this compound and ethylenediamine. This protocol is adapted from established procedures for the synthesis of similar Schiff bases.[6]
Protocol 1: Synthesis of a Tetradentate Schiff Base
Objective: To synthesize a novel Schiff base via the condensation of this compound with ethylenediamine.
Materials:
-
This compound (2 mmol)
-
Ethylenediamine (1 mmol)
-
Absolute Ethanol (25 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To this stirring solution, add a solution of ethylenediamine (1 mmol) in 5 mL of absolute ethanol dropwise over a period of 5 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours.
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. A precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain fine, crystalline material.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Workflow Diagram
Caption: A generalized workflow for the synthesis of a Schiff base.
Characterization of the Synthesized Schiff Base
The structure and purity of the newly synthesized Schiff base should be confirmed using standard spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base. The most indicative absorption band is that of the azomethine group (-C=N-).
-
Expected Peaks:
-
-C=N- (imine) stretch: A sharp, medium to strong absorption band is expected in the region of 1600-1650 cm⁻¹. The disappearance of the strong C=O stretching band of the starting aldehyde (typically around 1680-1700 cm⁻¹) is a key indicator of a successful reaction.
-
N-H stretch: For Schiff bases derived from primary amines, a peak corresponding to the N-H stretch of the methylamino group should be present, likely around 3300-3500 cm⁻¹.
-
C-O (methoxy) stretch: A characteristic C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.
-
Aromatic C=C and C-H stretches: These will be present in their usual regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming the formation of the Schiff base.
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Azomethine proton (-CH=N-): A singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, is characteristic of the imine proton.[4]
-
Aromatic protons: A series of multiplets in the range of δ 6.5-8.0 ppm.
-
Methoxy protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Methylamino protons (-NHCH₃): A signal corresponding to the N-H proton and a signal for the N-CH₃ protons. The N-H proton signal can be broad and its chemical shift may vary depending on the solvent and concentration. The N-CH₃ protons will likely appear as a singlet or a doublet depending on the coupling with the N-H proton.
-
Ethylenediamine protons (-CH₂-CH₂-): A singlet or a multiplet corresponding to the methylene protons of the ethylenediamine backbone.
-
Applications and Future Directions
Schiff bases derived from this compound are promising candidates for a variety of applications, leveraging the electronic properties of the methoxy and methylamino substituents.
-
Coordination Chemistry: The nitrogen atom of the imine group and potentially the nitrogen of the methylamino group can act as donor atoms for the chelation of metal ions. The resulting metal complexes can be explored for their catalytic activity, magnetic properties, and potential as therapeutic agents.
-
Drug Development: The synthesized Schiff bases can be screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][7] The electron-rich nature of the aromatic ring may enhance the interaction of these molecules with biological targets.
-
Materials Science: The unique electronic structure of these Schiff bases could be exploited in the development of novel organic materials with interesting optical or electronic properties, such as in the fabrication of sensors or as components in organic light-emitting diodes (OLEDs).
Conclusion
This application note has provided a detailed and practical guide for the synthesis of novel Schiff bases using this compound. By providing a theoretical background, a detailed experimental protocol, and expected characterization data, this document aims to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to explore the potential of this versatile class of compounds. The unique substitution pattern of the starting aldehyde offers exciting opportunities for the development of new molecules with tailored properties and functions.
References
-
Rostami-Vartooni, A., Kia, R., Abbasi, F., et al. (2025). Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
-
PubChem. (n.d.). 2-(Methylamino)benzaldehyde. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-amino-3-methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxybenzaldehyde. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 6(4), 375-381. Available at: [Link]
-
Rana, M., & Singh, P. (2025, August 6). Synthesis of Schiff bases of N-N-dimethylamino benzaldehyde and its antimicrobial activity. ResearchGate. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022, December 21). Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]
-
IJMRA. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Advancement. Available at: [Link]
-
Hilaris Publisher. (2016, April 26). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]
Sources
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- 2. 2-(Methylamino)benzaldehyde | C8H9NO | CID 267569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methoxybenzaldehyde | C8H9NO2 | CID 592011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Methylamino)benzaldehyde | 7755-70-6 [sigmaaldrich.com]
- 5. 26831-52-7|2-Amino-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. CAS 579-72-6: 2-(Dimethylamino)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 146539-83-5 [sigmaaldrich.com]
Advanced Protocol: L-Proline-Catalyzed Knoevenagel Condensation of 2-Methoxy-5-(methylamino)benzaldehyde
Introduction & Mechanistic Rationale
Substituted benzylidenemalononitriles are privileged structural motifs in drug development, frequently serving as critical intermediates for the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent bioprobes[1]. The synthesis of these compounds is typically achieved via the, a premier method for carbon-carbon double bond formation[2].
When utilizing 2-Methoxy-5-(methylamino)benzaldehyde as the electrophile, chemists face unique electronic and steric challenges. The ortho-methoxy group provides localized steric hindrance while simultaneously donating electron density into the aromatic ring via resonance. Concurrently, the meta-methylamino group contributes strong inductive and resonance-based electron density. Together, these substituents slightly deactivate the carbonyl carbon. Under standard base-catalyzed conditions (e.g., using piperidine), this deactivation can lead to extended reaction times, poor yields, or unwanted side reactions such as with the secondary amine[3].
To overcome these kinetic barriers, this protocol employs L-Proline as a bifunctional organocatalyst. L-Proline has been extensively validated as an eco-friendly, highly efficient promoter for Knoevenagel condensations, allowing the reaction to proceed smoothly in benign solvents like ethanol[4],[5].
Mechanistic Causality (E-E-A-T)
The superiority of L-Proline over simple amine bases lies in its dual-activation mechanism[6]:
-
Iminium Activation (LUMO Lowering): The secondary amine of L-Proline undergoes a reversible condensation with the deactivated aldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, overriding the electron-donating effects of the methoxy and methylamino groups.
-
Brønsted Acid Assistance: The adjacent carboxylic acid moiety of L-Proline acts as a proton shuttle. It facilitates the enolization of malononitrile (pKa ~11) and directs the nucleophilic attack via hydrogen bonding, ensuring rapid C-C bond formation.
-
Catalyst Regeneration: Following nucleophilic addition, the intermediate undergoes rapid elimination, precipitating the highly conjugated benzylidenemalononitrile and regenerating the L-Proline catalyst[4].
Figure 1: L-Proline bifunctional activation mechanism for Knoevenagel condensation.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction parameters to maximize the yield of 2-(2-methoxy-5-(methylamino)benzylidene)malononitrile. Elevating the temperature to 50 °C provides the optimal thermodynamic energy to overcome the steric hindrance of the ortho-methoxy group without inducing thermal degradation[6].
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation / Causality |
| 1 | Piperidine (10) | Ethanol | 78 (Reflux) | 120 | 65 | Incomplete conversion; side reactions observed. |
| 2 | L-Proline (5) | Ethanol | 25 | 180 | 72 | Sluggish kinetics due to deactivated aldehyde. |
| 3 | L-Proline (10) | Ethanol | 25 | 90 | 88 | Improved rate via sufficient iminium formation. |
| 4 | L-Proline (10) | Ethanol | 50 | 45 | 96 | Optimal balance of kinetics and thermodynamics. |
| 5 | L-Proline (20) | Ethanol | 50 | 40 | 96 | No significant benefit from excess catalyst. |
Self-Validating Experimental Protocol
Self-Validation Principle: This protocol is designed to be self-indicating. The transition from a homogeneous solution to a heterogeneous suspension (precipitation of the product) serves as a primary visual indicator of reaction progress. Integrated Thin Layer Chromatography (TLC) ensures high-fidelity execution[1].
Materials Required
-
Electrophile: this compound (1.0 equiv, 10 mmol, ~1.65 g)
-
Nucleophile: Malononitrile (1.1 equiv, 11 mmol, ~0.73 g)
-
Catalyst: L-Proline (10 mol%, 1.0 mmol, ~0.115 g)
-
Solvent: Absolute Ethanol (20 mL)[4]
Step-by-Step Methodology
-
Electrophile Solvation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. Stir at 400 rpm until a completely homogeneous solution is achieved.
-
Catalyst Initiation: Add 10 mol% L-Proline directly to the stirring solution. Allow the mixture to stir for 5 minutes at 25 °C.
-
Causality: This pre-incubation period allows the initial formation of the reactive iminium ion intermediate before the nucleophile is introduced, preventing uncatalyzed side reactions.
-
-
Nucleophile Addition: Slowly add 11 mmol of malononitrile portion-wise over 2 minutes.
-
Safety Note: Malononitrile is highly toxic and a severe irritant; perform this step strictly within a certified fume hood.
-
-
Thermal Activation: Equip the flask with a reflux condenser. Submerge the flask in a pre-heated oil bath at 50 °C. Stir continuously.
-
In-Process Control (IPC): At the 30-minute mark, sample the reaction. Perform TLC using Hexane:Ethyl Acetate (7:3 v/v) and visualize under UV light (254 nm)[1]. The product will appear as a distinct, lower-Rf fluorescent spot compared to the starting aldehyde.
-
Isolation via Precipitation: Once TLC confirms the consumption of the aldehyde (typically 45 minutes), remove the flask from the heat. Cool the mixture to 0–5 °C in an ice bath for 30 minutes. The target product will precipitate as a brightly colored crystalline solid.
-
Purification and Validation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual catalyst and unreacted malononitrile. Dry the product under vacuum at 40 °C to constant weight. Validate purity via LC-MS and 1H-NMR.
Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation protocol.
References
-
Title: L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles Source: Synthetic Communications (Taylor & Francis) URL:[Link]
-
Title: L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid Source: PubMed Central (PMC) URL:[Link]
-
Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: Biomedical Journal of Scientific & Technical Research URL:[Link]
-
Title: A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti Source: Revista Virtual de Química (Brazilian Chemical Society) URL:[Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
A Comprehensive Guide to the Analytical Quantification of 2-Methoxy-5-(methylamino)benzaldehyde
Abstract
This application note provides a detailed technical guide for the quantitative analysis of 2-Methoxy-5-(methylamino)benzaldehyde, a key chemical intermediate in various research and development sectors. Recognizing the critical need for accurate and reliable quantification, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers a foundational principle, a detailed step-by-step protocol, and the scientific rationale behind the experimental design. Furthermore, this guide emphasizes the principles of method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable quantitative assays for this compound.
Introduction and Physicochemical Overview
This compound is an aromatic aldehyde containing methoxy and methylamino functional groups. These groups significantly influence its chemical properties and, consequently, the analytical strategies for its quantification. The aromatic ring and the carbonyl group act as strong chromophores, making the molecule well-suited for UV-based detection methods. Its potential volatility and thermal stability also allow for analysis by gas chromatography.
Accurate quantification is paramount for various applications, including reaction monitoring, purity assessment of bulk material, and stability studies. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, desired specificity, and available instrumentation. This guide presents protocols for three distinct, yet complementary, analytical techniques.
Compound Properties (Predicted):
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
-
Structure:
(Structure drawn for illustrative purposes)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the cornerstone method for the quantification of non-volatile or thermally labile organic compounds in pharmaceutical and chemical industries.[4] Its high resolution, sensitivity, and reproducibility make it the preferred method for assay and impurity analysis.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from potential impurities or matrix components. The separation is based on the compound's partitioning between the non-polar stationary phase and a polar mobile phase. An acidic modifier (e.g., formic acid) is added to the mobile phase to ensure the consistent protonation of the amine group, leading to sharp, symmetrical peaks. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax) using a UV detector.
Experimental Protocol: HPLC-UV
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
b. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (FA): ACS reagent grade.
-
Reference Standard: this compound of known, high purity.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A recommended starting point for isocratic elution is 35:65 (v/v) ACN:Water (0.1% FA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the λmax. A starting wavelength of 254 nm or 280 nm is often suitable for such structures.
-
Injection Volume: 10 µL.
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to achieve a final concentration within the validated linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: The use of 0.1% formic acid suppresses the silanol interactions on the stationary phase and ensures the analyte's amino group is consistently protonated, which is crucial for achieving sharp, reproducible peaks.
-
Column Temperature Control: Maintaining a constant column temperature (35 °C) ensures stable retention times and improves method robustness.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an ideal method for confirming the identity of an analyte and for its quantification, especially in complex matrices.[5][6]
Principle of the Method
The sample is vaporized in a heated injector and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As this compound is a benzaldehyde derivative, it is expected to be sufficiently volatile for GC analysis without derivatization.[7] After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. Quantification is performed using Selected Ion Monitoring (SIM) mode for maximum sensitivity, by monitoring characteristic fragment ions of the analyte.
Experimental Protocol: GC-MS
a. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
b. Reagents and Standards:
-
Solvent: Anhydrous Acetonitrile or Ethyl Acetate (GC grade).
-
Reference Standard: this compound of known, high purity.
c. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification and method development. Use Selected Ion Monitoring (SIM) of at least three characteristic ions for quantitative analysis.
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of the chosen GC-grade solvent.
-
Calibration Standards: Prepare working standards by serial dilution to cover the desired concentration range.
-
Sample Solution: Dissolve the sample in the solvent to achieve a concentration within the linear range. If necessary, filter or centrifuge to remove particulates.
Rationale for Experimental Choices
-
DB-5ms Column: This widely used, low-bleed column is robust and provides excellent separation for a broad range of semi-volatile organic compounds.
-
Temperature Program: The program starts at a moderate temperature to focus the analytes on the column head and ramps up to a high temperature to ensure the elution of the target compound in a reasonable time.
-
SIM Mode: Provides a significant increase in sensitivity and selectivity compared to full scan mode by reducing chemical noise, which is crucial for accurate quantification at low levels.
GC-MS Workflow Diagram
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Stability-Indicating HPLC-UV Method for 2-Methoxy-5-(methylamino)benzaldehyde
Executive Summary
This technical guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Methoxy-5-(methylamino)benzaldehyde (CAS: 7083-19-4). This molecule serves as a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors and various pharmaceutical dyes.
The protocol addresses specific analytical challenges inherent to this molecule:
-
Peak Tailing: Caused by the interaction of the secondary amine with residual silanol groups on the stationary phase.[1]
-
Chemical Instability: The aldehyde moiety is susceptible to oxidation (forming the corresponding benzoic acid), while the amine is prone to N-oxidation.
This method utilizes a low-pH phosphate buffer system on an end-capped C18 column to ensure peak symmetry (
Analyte Profile & Method Strategy
Physicochemical Properties[2][3]
-
IUPAC Name: this compound
-
Molecular Formula:
[2] -
Molecular Weight: 165.19 g/mol
-
Key Functional Groups:
-
Aldehyde (-CHO): UV active, oxidation risk.
-
Secondary Amine (-NHCH3): Basic (pKa ~9.5), causes tailing.
-
Methoxy (-OCH3): Electron-donating group.
-
Method Development Logic
The primary challenge in analyzing amine-functionalized aldehydes is balancing retention with peak shape. At neutral pH, the amine interacts strongly with deprotonated silanols (
The Solution: We employ a "Silanol Suppression" strategy using a low pH (3.0) mobile phase.[3][4]
-
Mechanism: At pH 3.0, the amine is fully protonated (
), but the silanol groups are protonated ( ) and neutral, preventing ionic interaction. -
Column Choice: A heavily end-capped C18 column is selected to sterically hinder any remaining access to the silica surface.
Figure 1: Mechanistic logic for selecting low pH mobile phase to eliminate amine tailing.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18). Note: "Plus" or "XBridge" designations usually indicate superior end-capping.
-
Column Temperature: 30°C (Controlled to minimize retention time drift).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Primary) and 340 nm (Secondary for specificity).
Reagents
-
Potassium Dihydrogen Phosphate (
): HPLC Grade. -
Orthophosphoric Acid (85%): For pH adjustment.
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Water: Milli-Q or HPLC Grade.
Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Dissolve 2.72 g of
in 1000 mL of water (20 mM). -
Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter through a 0.45 µm nylon membrane filter.
-
-
Organic (Mobile Phase B): 100% Acetonitrile.[5]
Gradient Program
A gradient is required to elute the polar oxidative degradants (benzoic acid derivatives) early and wash lipophilic impurities late.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation Workflow
Caution: The aldehyde group is reactive. Avoid using methanol as a diluent if the sample will sit for >4 hours, as acetal formation may occur. Acetonitrile/Water is preferred.
Figure 2: Step-by-step sample preparation protocol to ensure stability and homogeneity.
Validation Framework (ICH Q2(R1))
This method must be validated to demonstrate it is suitable for its intended purpose.[6][7][8] The following criteria are based on ICH Q2(R1) guidelines [1].
System Suitability Testing (SST)
Run a standard solution (100 µg/mL) six times before analyzing samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (%RSD) | Ensures flow/pump stability. | |
| Peak Area (%RSD) | Ensures injector precision. | |
| USP Tailing Factor ( | Critical for amine analysis. | |
| Theoretical Plates ( | Ensures column efficiency. |
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 to 150 µg/mL).
-
Acceptance: Correlation coefficient (
) .[9]
Forced Degradation (Specificity)
To prove the method is "Stability-Indicating," subject the sample to stress conditions and ensure the main peak is spectrally pure (using PDA peak purity analysis).
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour. (Note: Aldehydes degrade rapidly in base).
-
Oxidation: 3%
, Room Temp, 1 hour. (Expect conversion to 2-methoxy-5-(methylamino)benzoic acid).
Troubleshooting & Insights
Issue: "Ghost" Peaks appearing over time.
-
Cause: Aldehyde oxidation or acetal formation.
-
Solution: Use amber glassware. Ensure the diluent does not contain reactive alcohols (methanol/ethanol) if stability is poor. Use Acetonitrile/Water mixtures.
Issue: Peak Tailing > 1.5.
-
Cause: Silanol activity or column aging.
-
Solution:
-
Verify Mobile Phase pH is strictly 3.0 or lower.
-
Add 5 mM Triethylamine (TEA) to the buffer as a "sacrificial base" to block silanols (only if absolutely necessary, as TEA shortens column life) [2].[10]
-
Replace column with a "Base-Deactivated" (BDS) stationary phase.
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuation or volatile organic evaporation.
-
Solution: Use a column oven (30°C) and cap mobile phase bottles to prevent ACN evaporation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8]
-
Dolan, J. W. (2002). Peak Tailing and Resolution.[1][3] LCGC North America.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
PubChem. (2025).[11][12] Compound Summary: 2-Methoxy-5-methylbenzaldehyde (Analogous Structure Data). National Library of Medicine.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Methoxy-5-(methylamino)benzaldehyde in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of drug discovery and development, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. 2-Methoxy-5-(methylamino)benzaldehyde is a substituted aromatic aldehyde that presents a unique combination of functional groups, making it a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. The strategic placement of an aldehyde, an electron-donating methoxy group, and a nucleophilic methylamino group on the same scaffold enables a rich portfolio of chemical transformations. The ortho-methoxy and para-methylamino groups work in concert to activate the aromatic ring and modulate the reactivity of the aldehyde, predisposing the molecule to participate in a variety of condensation and cyclization reactions. This electronic configuration is crucial for the construction of heterocyclic systems, which form the core of many therapeutic agents.
We will delve into the fundamental reactions this molecule undergoes, provide detailed, field-proven protocols for its use, and discuss the biological significance of the molecular families it can generate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs.
Reactivity Profile: The Interplay of Functional Groups
The synthetic utility of this compound is governed by the electronic properties of its substituents. The methoxy (-OCH₃) and methylamino (-NHCH₃) groups are both strong electron-donating groups, which significantly increase the electron density of the benzene ring. This has two primary consequences:
-
Activation of the Aldehyde: The electron-donating nature of the substituents enhances the nucleophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by nucleophiles. This facilitates classical carbonyl reactions such as the formation of Schiff bases.[1]
-
Facilitation of Electrophilic Aromatic Substitution: The activated ring is primed for reactions with electrophiles, although the primary utility lies in leveraging the existing functional groups for intramolecular cyclizations.
The presence of the secondary amine provides a key nucleophilic center, enabling intramolecular reactions or serving as a handle for further derivatization. This unique combination allows for the streamlined synthesis of complex heterocyclic scaffolds.
Core Synthetic Application I: Synthesis of Schiff Bases
One of the most fundamental and powerful applications of this aldehyde is in the synthesis of Schiff bases (imines). This reaction involves the condensation of the aldehyde with a primary amine, forming a carbon-nitrogen double bond.[2] Schiff bases are not merely synthetic intermediates; they are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] Furthermore, they are critical ligands in coordination chemistry.[4]
The reaction proceeds via nucleophilic addition of a primary amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine. The reaction is typically catalyzed by a small amount of acid.
General Workflow for Schiff Base Synthesis
Caption: General workflow for synthesizing Schiff bases.
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes a general method for the synthesis of a Schiff base from this compound and a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline derivative) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
Amine Addition: In a separate vessel, dissolve the primary amine (1.0 eq) in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch), ¹H NMR, and Mass Spectrometry.
Core Synthetic Application II: Synthesis of Indoloquinoline Scaffolds
A more advanced and impactful application of this aldehyde scaffold is in the construction of fused heterocyclic systems. By reacting with substituted indoles, this compound and its close analogs can serve as the cornerstone for building potent indoloquinoline alkaloids.[5][6] These structures are at the core of various anticancer agents, such as neocryptolepine, which exhibit cytotoxicity against a range of cancer cell lines.[5][6]
The synthesis, demonstrated here with the closely related analog 2-(methylamino)-5-chlorobenzaldehyde, involves an acid-catalyzed cyclization reaction with an indole. This transformation is a powerful method for rapidly generating molecular complexity.
Synthetic Pathway to an Indolo[2,3-b]quinoline Core
Caption: Synthesis of an indoloquinoline scaffold.
Protocol 2: Case Study - Synthesis of an Indolo[2,3-b]quinoline Scaffold
This protocol is adapted from the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline and serves as a robust template for the analogous reaction with this compound.[5][6]
Materials:
-
This compound (1.0 eq)
-
6-Methoxyindole (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (1.2 eq)
-
Toluene or a similar high-boiling solvent
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add this compound (1.0 eq), 6-methoxyindole (1.0 eq), and p-TSA (1.2 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.
-
Reaction: Heat the mixture to reflux. The p-TSA acts as an acid catalyst, protonating the aldehyde to facilitate nucleophilic attack by the electron-rich indole. The Dean-Stark trap is used to azeotropically remove water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction for 24 hours or until TLC indicates the consumption of the starting materials.[5][6]
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired indoloquinoline.
-
Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Bioactivity of Derived Molecules
The true value of this compound as a building block is realized in the biological activity of the molecules it helps create. The heterocyclic systems derived from this scaffold are frequently associated with potent pharmacological effects.
| Molecule Class | Synthetic Precursor Analog | Reported Biological Activity | Reference |
| Indolo[2,3-b]quinolines | 2-(methylamino)-5-chlorobenzaldehyde | Anticancer (potent cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2) | [5][6] |
| Substituted Furans | (General Aldehyde Precursors) | Antitumor (activity against lung cancer cell lines A549, HCC827) | [7] |
| Azo Schiff Bases | 2-hydroxy-3-methoxybenzaldehyde | Antibacterial (activity against Staphylococcus aureus and Bacillus subtilis) | [8] |
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its inherent electronic and structural features facilitate the efficient construction of Schiff bases and complex heterocyclic systems like indoloquinolines. The protocols and insights provided in this guide demonstrate its utility and offer a clear path for researchers to incorporate this versatile building block into their synthetic programs. By leveraging the principles of carbonyl chemistry and acid-catalyzed cyclizations, scientists can rapidly access novel molecular architectures with promising biological activities, accelerating the journey of drug discovery.
References
-
Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.[5][6] Source: ACS Omega URL: [Link]
-
Title: Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.[7] Source: Molecules URL: [Link]
-
Title: How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes?[1] Source: Bloomtechz URL: [Link]
-
Title: Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules.[8] Source: ResearchGate URL: [Link]
-
Title: SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.[2] Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]
-
Title: Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline.[4] Source: HMU CPD URL: [Link]
-
Title: Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes.[3] Source: Jordan Journal of Chemistry URL: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxy-5-(methylamino)benzaldehyde
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Methoxy-5-(methylamino)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthetic strategy is a robust and scalable three-step process commencing with the commercially available 2-methoxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information. The protocols have been designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and high yield.
Introduction
This compound is a substituted aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of the methoxy, methylamino, and aldehyde functionalities on the benzene ring provides multiple reactive sites for further chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures. This guide details a reliable three-step synthetic route: (1) electrophilic nitration of 2-methoxybenzaldehyde to yield 2-methoxy-5-nitrobenzaldehyde, (2) selective reduction of the nitro group to form 2-methoxy-5-aminobenzaldehyde, and (3) reductive amination of the resulting primary amine to afford the target compound, this compound.
Overall Synthetic Scheme
The synthesis is a linear three-step process, outlined below. Each step is designed for scalability and high purity of the resulting intermediate.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methoxy-5-nitrobenzaldehyde
Scientific Rationale
The initial step involves the electrophilic aromatic substitution (nitration) of 2-methoxybenzaldehyde. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. The strong activating effect of the methoxy group directs the incoming nitro group primarily to the para position (position 5), yielding the desired 2-methoxy-5-nitrobenzaldehyde. A mixture of concentrated nitric and sulfuric acids is employed as the nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and to minimize the formation of by-products.[1]
Safety Precautions
-
Extreme Hazard: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents.[2] This procedure must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[2]
-
Exothermic Reaction: The addition of the nitrating mixture is highly exothermic. Slow, dropwise addition and careful temperature monitoring are critical to prevent thermal runaway.[2]
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Molar Equivalents | Source/Comment |
| 2-Methoxybenzaldehyde | 136.15 g (1.0 mol) | 1.0 | Commercially available |
| Concentrated H₂SO₄ (98%) | 250 mL | - | To be cooled |
| Concentrated HNO₃ (70%) | 75 mL | ~1.2 | Added dropwise |
| Reaction Temperature | 0-10 °C | - | Critical for selectivity |
| Reaction Time | 2-3 hours | - | Monitor by TLC |
| Expected Yield | ~80-85% | - | Based on analogous reactions |
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 75 mL of concentrated nitric acid to 150 mL of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 136.15 g of 2-methoxybenzaldehyde and 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C with continuous stirring.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 2-methoxybenzaldehyde over a period of 1-2 hours. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a 4 L beaker containing 2 kg of crushed ice with vigorous stirring.
-
Isolation and Purification: The solid product will precipitate out. Isolate the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield 2-methoxy-5-nitrobenzaldehyde as a pale yellow solid.[3]
Part 2: Synthesis of 2-Methoxy-5-aminobenzaldehyde
Scientific Rationale
The second step is the selective reduction of the nitro group to a primary amine, while preserving the aldehyde functionality. Catalytic hydrogenation is a clean and high-yielding method, but can sometimes lead to over-reduction of the aldehyde. A more robust and scalable method for this specific transformation is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[4] Tin(II) chloride is a classic reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups like aldehydes.[4] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group.
Safety Precautions
-
Corrosive Acid: Concentrated hydrochloric acid is highly corrosive and volatile. Handle it in a fume hood and wear appropriate PPE.
-
Reaction Vapors: The reaction may produce fumes. Ensure adequate ventilation.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Molar Equivalents | Source/Comment |
| 2-Methoxy-5-nitrobenzaldehyde | 181.15 g (1.0 mol) | 1.0 | From Step 1 |
| SnCl₂·2H₂O | 564 g (2.5 mol) | 2.5 | Tin(II) chloride dihydrate |
| Concentrated HCl (37%) | 500 mL | - | - |
| Ethanol | 1.5 L | - | Solvent |
| Reaction Temperature | 50-60 °C | - | Gentle heating may be required |
| Reaction Time | 3-5 hours | - | Monitor by TLC |
| Expected Yield | ~85-90% | - | Based on similar reductions[4] |
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 181.15 g of 2-methoxy-5-nitrobenzaldehyde in 1.5 L of ethanol.
-
Reagent Addition: To this suspension, add 564 g of stannous chloride dihydrate (SnCl₂·2H₂O) followed by the slow addition of 500 mL of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature. The reaction is exothermic. If the reaction is sluggish, gently heat the mixture to 50-60 °C. The progress can be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of 500 g of sodium hydroxide in 2 L of ice water to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methoxy-5-aminobenzaldehyde as a solid, which can be used in the next step without further purification.
Part 3: Synthesis of this compound
Scientific Rationale
The final step is the reductive methylation of the primary amine to a secondary amine. The Eschweiler-Clarke reaction is an excellent choice for this transformation on a large scale.[5] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. A key advantage of this method is that it stops at the tertiary amine stage for primary amines, and does not lead to the formation of quaternary ammonium salts, as the tertiary amine cannot form an iminium ion with formaldehyde.[5] The loss of carbon dioxide gas drives the reaction to completion.[5]
Mechanism: The Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reductive amination.
Safety Precautions
-
Formaldehyde: Formaldehyde is a suspected carcinogen and a respiratory irritant. Handle aqueous formaldehyde solutions in a well-ventilated fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe burns. Wear appropriate PPE.
-
Gas Evolution: The reaction evolves carbon dioxide. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Experimental Protocol
| Reagent/Parameter | Quantity/Value | Molar Equivalents | Source/Comment |
| 2-Methoxy-5-aminobenzaldehyde | 151.16 g (1.0 mol) | 1.0 | From Step 2 |
| Formaldehyde (37% aq. solution) | 180 mL (~2.2 mol) | ~2.2 | Excess is used |
| Formic Acid (90%) | 120 mL (~2.5 mol) | ~2.5 | Acts as reductant |
| Reaction Temperature | 90-100 °C (Reflux) | - | - |
| Reaction Time | 6-8 hours | - | Monitor by TLC |
| Expected Yield | >80% | - | Typical for this reaction[5] |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, place 151.16 g of 2-methoxy-5-aminobenzaldehyde, 180 mL of 37% aqueous formaldehyde, and 120 mL of 90% formic acid.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring. The reaction progress can be monitored by TLC. Continue refluxing for 6-8 hours or until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully add 500 mL of 4M sodium hydroxide solution to basify the mixture to pH > 10.
-
Extraction: Extract the product with dichloromethane (3 x 400 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization Data
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methoxy-5-nitrobenzaldehyde | Pale yellow solid | C₈H₇NO₄ | 181.15 | 96-98 |
| 2-Methoxy-5-aminobenzaldehyde | Yellow to brown solid | C₈H₉NO₂ | 151.16 | 85-88 |
| This compound | Off-white to yellow solid | C₉H₁₁NO₂ | 165.19 | Not well-documented |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ ~9.8 (s, 1H, CHO), ~7.2-6.8 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.8 (s, 3H, NCH₃).
-
IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring).
References
-
YouTube. (2024). Nitration reaction safety. [Link]
-
PubChem. Benzaldehyde, 2-methoxy-5-nitro-. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 5-Nitrovanillin. [Link]
-
Acta Chimica Asiana. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. [Link]
-
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2018). Reductive methylation by aqueous formaldehyde and zinc. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.). US1509412A - Production of meta-nitrobenzaldehyde.
-
ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. vpscience.org [vpscience.org]
- 6. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(methylamino)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(methylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the formylation of an electron-rich aromatic amine. The most common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃)[1][2]. This method is highly selective for electron-rich substrates, making it suitable for anilines and their derivatives[1][3].
Other formylation methods, such as the Duff and Reimer-Tiemann reactions, are also employed for aromatic aldehydes but may present challenges. The Duff reaction, which uses hexamine as the formyl source, often results in low yields, though modifications can improve efficiency[4][5]. The Reimer-Tiemann reaction, which involves chloroform and a strong base, can also suffer from low yields and the formation of multiple products, particularly with substituted phenols[4][6][7].
Given its reliability and selectivity, this guide will primarily focus on troubleshooting the Vilsmeier-Haack reaction for the synthesis of this compound.
II. Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds[1]. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common issues encountered during the synthesis of this compound via this method.
Q1: Why is my reaction yield consistently low?
A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to a poor outcome in the Vilsmeier-Haack reaction.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture[8]. Water will quench the reagent, leading to a significant decrease in yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Use freshly distilled or high-purity DMF and POCl₃. Decomposed DMF, often indicated by a fishy smell from dimethylamine, can negatively impact the reaction[8].
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters.
-
Solution:
-
Temperature: The formation of the Vilsmeier reagent is typically performed at 0°C to control the exothermic reaction[1]. The subsequent formylation step may require heating, but this should be carefully optimized to avoid side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is generally recommended to ensure complete conversion of the substrate[1].
-
-
Q2: I am observing the formation of multiple products. What are the possible side reactions?
The formation of multiple products can complicate purification and reduce the yield of the target compound.
-
Di-formylation: If multiple activated positions are available on the aromatic ring, di-formylation can occur.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a minimal excess can help to favor mono-formylation[9].
-
-
N-formylation: In the case of primary or secondary anilines, N-formylation can compete with C-formylation of the aromatic ring.
-
Solution: While C-formylation is generally favored under Vilsmeier-Haack conditions for activated aromatics, protecting the amine functionality prior to the reaction can be a strategy to ensure exclusive C-formylation. However, for the synthesis of this compound, the methylamino group is the desired functionality in the final product. Optimizing reaction conditions, such as temperature and the choice of formylating agent, can influence the selectivity.
-
-
Polymerization/Resin Formation: Electron-rich aromatic compounds can be prone to polymerization under acidic conditions.
-
Solution: Maintain the lowest effective temperature for the formylation reaction and minimize the reaction time[9].
-
Q3: The work-up and purification of my product are proving difficult. What are the best practices?
A successful reaction is only half the battle; efficient work-up and purification are crucial for obtaining a pure product.
-
Work-up: The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into cold water or a basic solution, followed by extraction with an organic solvent[4].
-
Best Practice: Ensure the quenching is done carefully and with adequate cooling to manage any exothermic processes. Neutralize the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before extraction to ensure the product is in its free base form for efficient extraction into the organic layer.
-
-
Purification: Column chromatography on silica gel or recrystallization are common methods for purifying the crude product[4].
-
Best Practice:
-
Column Chromatography: Use a suitable solvent system determined by TLC analysis to achieve good separation of the desired product from any impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy and methylamino groups in the starting material?
The methoxy (-OCH₃) and methylamino (-NHCH₃) groups are both electron-donating groups. They activate the aromatic ring towards electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, and direct the incoming formyl group primarily to the ortho and para positions relative to themselves[3]. In the case of N-methyl-4-methoxyaniline, the formylation is expected to occur at the position ortho to the strongly activating methylamino group.
Q2: Can I use other formylating agents besides the Vilsmeier reagent?
Yes, other formylating agents can be used, but they may have different selectivities and efficiencies.
-
Duff Reaction: Utilizes hexamethylenetetramine (HMTA) in an acidic medium[5][10]. It typically favors ortho-formylation of phenols[5][11]. Yields can be low, but modifications using trifluoroacetic acid as a solvent have shown improvements[4].
-
Reimer-Tiemann Reaction: Employs chloroform and a strong base[6][7]. This reaction also favors ortho-formylation of phenols but can give mixtures of ortho and para isomers and often suffers from low yields[6][9].
-
Formic Acid: N-formylation of amines can be achieved using formic acid[12].
For the synthesis of this compound, the Vilsmeier-Haack reaction remains the most reliable and high-yielding method reported.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
N-methyl-4-methoxyaniline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents)[1]. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly[1]. Stir the resulting mixture at 0°C for an additional 30-60 minutes[1].
-
Reaction: Dissolve N-methyl-4-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it to the freshly prepared Vilsmeier reagent at 0°C[1].
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat as necessary (optimization may be required). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
V. Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. synarchive.com [synarchive.com]
- 12. scispace.com [scispace.com]
troubleshooting guide for reactions involving 2-Methoxy-5-(methylamino)benzaldehyde
Welcome to the technical support resource for 2-Methoxy-5-(methylamino)benzaldehyde. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments involving this versatile substituted benzaldehyde.
I. Understanding the Reagent: Key Characteristics
This compound is an aromatic aldehyde featuring two electron-donating groups (EDG) on the benzene ring: a methoxy (-OCH₃) group at the ortho position and a methylamino (-NHCH₃) group at the para position relative to the aldehyde. These groups significantly influence the molecule's reactivity.
-
Electronic Effects : Both the methoxy and methylamino groups donate electron density into the aromatic ring through resonance. This effect decreases the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups.[1] This is a critical consideration for reaction kinetics and catalyst choice.
-
Nucleophilicity : The presence of the secondary amine (-NHCH₃) group introduces a nucleophilic site. This can lead to self-condensation or other side reactions under certain conditions, particularly in acidic or basic environments.
| Property | Estimated Value / Characteristic | Source / Rationale |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| Appearance | Likely a solid (powder or crystals) at room temperature | Based on similar substituted benzaldehydes. |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed. | General recommendation for aldehydes and amines to prevent oxidation and degradation.[2] |
II. Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. Why is this happening?
A: The slow reaction rate is likely due to the electronic properties of the molecule. The methoxy and methylamino groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and therefore less reactive towards nucleophiles.[1] To accelerate the reaction, you might consider using a higher temperature, a more active catalyst (if applicable), or extending the reaction time.
Q2: I am seeing an unexpected side product with a higher molecular weight. What could it be?
A: Given the presence of both an aldehyde and a secondary amine in the same molecule, you are likely observing a self-condensation product. This can occur via the formation of an enamine or an iminium ion, followed by reaction with another molecule of the aldehyde. To minimize this, use dilute conditions and maintain strict temperature control.
Q3: What are the best analytical techniques to monitor the progress of my reaction?
A: The choice of technique depends on your specific reaction.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reactant consumption and product formation. A C18 reverse-phase column with a UV detector is a common setup.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your products are volatile. It provides both separation and identification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring by observing the disappearance of the aldehyde proton signal (typically around 9.8-10.5 ppm) and the appearance of product signals.[3][5]
Q4: What are the primary safety concerns when handling this compound?
A: Aldehydes can be irritants to the skin, eyes, and respiratory system.[2][6] The amine functional group can also be a skin sensitizer. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for your specific product for comprehensive handling information.
III. Troubleshooting Guide for Common Reactions
The most prevalent application for this type of reagent is in the synthesis of more complex amines via reductive amination. The following guide is structured around this key reaction but offers principles applicable to other transformations like condensation reactions.
Core Issue: Low Yield or Incomplete Reductive Amination
Reductive amination is a two-step process within a single pot: (1) formation of an iminium ion from the aldehyde and a primary/secondary amine, and (2) reduction of the iminium ion to the target amine.
Caption: General workflow for reductive amination.
| Problem | Potential Cause | Recommended Solution | Causality & Explanation |
| Low Conversion / Reaction Stalled | 1. Inefficient Iminium Formation: The equilibrium may not favor the iminium ion. | • Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves).• For some reactions, a catalytic amount of acid (e.g., acetic acid) can promote imine formation. | The formation of an imine/iminium ion from an aldehyde and an amine is a reversible condensation reaction that produces water. Removing water drives the equilibrium forward (Le Châtelier's principle). |
| 2. Weak Reducing Agent: The chosen reducing agent may not be potent enough for the sterically hindered or electron-rich iminium ion. | • Switch to a more robust reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride or sodium borohydride as it is less toxic and can reduce imines in the presence of aldehydes.[8]• Consider catalytic hydrogenation (e.g., H₂, Pd/C), which is a very effective method.[9] | Different reducing agents have varying levels of reactivity and selectivity. STAB is particularly effective for one-pot reductive aminations. Catalytic hydrogenation provides a powerful, clean alternative if functional groups are compatible. | |
| 3. Deactivated Reagents: The aldehyde may have oxidized to carboxylic acid, or the reducing agent may have degraded. | • Use freshly opened or properly stored reagents.• Check the activity of your reducing agent on a simple ketone as a control.[10] | Aldehydes are prone to air oxidation. Borohydride reagents can decompose upon exposure to moisture. Verifying reagent quality is a crucial first step. | |
| Unreacted Starting Amine | Poor Nucleophilicity of Amine: Electron-poor or sterically hindered amines react slowly. | • Increase reaction temperature.• Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the aldehyde carbonyl group, making it more susceptible to attack by a weak nucleophile.[8] | A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. |
| Imine Impurity in Final Product | Incomplete Reduction: The reduction step is the rate-limiting step or did not go to completion. | • Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq).• Extend the reaction time after the addition of the reducing agent.• Increase the temperature during the reduction step. | This is a common issue.[11] Ensuring the complete conversion of the intermediate iminium ion to the final product often requires optimizing stoichiometry, time, or temperature for the reduction phase. |
| Formation of Alcohol By-product | Aldehyde Reduction: The reducing agent is reducing the starting aldehyde directly. | • Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB at an appropriate pH. These are more selective for the iminium ion than the aldehyde.[8]• Add the reducing agent only after confirming imine formation via TLC or another method. | The rate of iminium ion reduction is generally faster than aldehyde reduction, especially with selective hydrides like NaBH₃CN. If the aldehyde is reduced, it suggests the reducing agent is either too reactive or the iminium concentration is too low. |
IV. Experimental Protocols & Methodologies
Protocol: Reductive Amination of this compound with Benzylamine
This protocol describes the synthesis of N¹-(2-methoxy-5-(methylamino)benzyl)-N²-phenylmethanediamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC. The starting aldehyde spot should diminish and a new, typically less polar, imine spot should appear.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC or HPLC.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
V. References
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. (Note: While not directly about the target molecule, provides context on substituted benzaldehyde synthesis.)
-
Fisher Scientific. (n.d.). Safety Data Sheet for 5-Cyano-2-methoxybenzaldehyde. Retrieved from Fisher Scientific.
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from Thermo Fisher Scientific.
-
MilliporeSigma. (2025). Safety Data Sheet. Retrieved from MilliporeSigma.
-
BenchChem. (n.d.). 2-Hydroxy-5-(methoxymethoxy)benzaldehyde. Retrieved from BenchChem.
-
TCI Chemicals. (2025). Safety Data Sheet for 2-Chloro-4-(dimethylamino)benzaldehyde. Retrieved from TCI Chemicals.
-
BenchChem. (2024). How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? Retrieved from BenchChem.
-
MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from MDPI.
-
ABL Technology. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzaldehyde. Retrieved from ABL Technology.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry.
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from BenchChem.
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook.
-
ECHEMI. (n.d.). Methylamine and substituted benzaldehyde together. Retrieved from ECHEMI.
-
ECHEMI. (n.d.). 2-amino-4-methoxy-benzaldehyde SDS. Retrieved from ECHEMI.
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
-
PubChem. (n.d.). 2-Ethoxy-5-(methoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem.
-
J&K Scientific. (n.d.). 2-Methoxy-5-(2'-methylprop-2- yl)benzaldehyde, min. 99%. Retrieved from J&K Scientific.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from ResearchGate.
-
Google Patents. (n.d.). US3652675A - 2-methoxy-5-hydroxybenzaldehyde. Retrieved from Google Patents.
-
Chemical Synthesis Database. (2025). 2-amino-3-methoxy-5-methylbenzaldehyde.
-
BenchChem. (n.d.). Analytical Techniques for Monitoring 2-(Decyloxy)benzaldehyde Reactions: Application Notes and Protocols. Retrieved from BenchChem.
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from Sigma-Aldrich.
-
Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
-
Takaba, K., et al. (n.d.). Asymmetric Synthesis of (R)-
-(-Methoxy-,- 1,2,3,4-Tetrahydroisoquinoline. -
MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions.
-
Global Research Online. (2017). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination.
-
Mestrelab Research. (n.d.). Reaction Monitoring & Optimization.
-
MilliporeSigma. (n.d.). 2-Methoxybenzaldehyde 98%. Retrieved from MilliporeSigma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimization of Schiff Base Formation
Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions for the formation of imines. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to enhance your experimental success.
Introduction to Schiff Base Formation
Schiff bases, or imines, are formed through the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by the elimination of a water molecule. This reversible reaction is central to many biological processes and synthetic pathways, including the development of novel therapeutic agents, catalysts, and materials. While seemingly straightforward, the optimization of this reaction is often nuanced, with success hinging on a delicate balance of several experimental parameters.
Caption: General mechanism of Schiff base formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during Schiff base synthesis and provides actionable solutions based on established chemical principles.
Scenario 1: Low or No Product Yield
Question: I have mixed my aldehyde/ketone and primary amine, but I am observing very low conversion to the desired Schiff base after several hours. What could be the issue?
Answer: Low or no product yield is a common hurdle in Schiff base synthesis. The root cause often lies in one or more of the following factors:
-
Inadequate Catalyst: The formation of the hemiaminal intermediate is often the rate-limiting step and is significantly accelerated by acid catalysis. The subsequent dehydration step is also acid-catalyzed.
-
Solution: Introduce a catalytic amount of a suitable acid. Common choices include acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like ZnCl₂. The optimal pH is typically mildly acidic (around 4-5) to protonate the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile, which would render it unreactive.
-
-
Presence of Water: As the reaction produces water, its accumulation can shift the equilibrium back towards the reactants, in accordance with Le Châtelier's principle.
-
Solution: Employ methods for water removal. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Dehydrating Agents: Adding a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture. Molecular sieves (3Å or 4Å) are also highly effective.
-
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can sterically hinder the approach of the nucleophile, slowing down the reaction rate.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Prolonging the reaction time may also be necessary. In some cases, a less sterically hindered starting material may need to be considered if yields remain unsatisfactory.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Heat the reaction mixture. The optimal temperature will depend on the specific reactants and solvent used. A good starting point is often refluxing in a suitable solvent like ethanol, methanol, or toluene.
-
Caption: Troubleshooting workflow for low Schiff base yield.
Scenario 2: Presence of Side Products
Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex, indicating the formation of side products. How can I improve the selectivity?
Answer: The formation of side products in Schiff base synthesis can often be attributed to the reactivity of the starting materials or the product itself under the reaction conditions.
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation under acidic or basic conditions.
-
Solution: Maintain a mildly acidic pH (4-5). Strongly acidic or basic conditions should be avoided. Running the reaction at lower temperatures can also help to minimize this side reaction.
-
-
Polymerization: If using difunctional amines or carbonyls, polymerization can occur.
-
Solution: Use a high-dilution technique where one of the reactants is added slowly to a solution of the other. This favors the intramolecular reaction to form the desired product over intermolecular polymerization.
-
-
Product Instability: The imine product can be susceptible to hydrolysis, especially in the presence of excess water and acid.
-
Solution: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during workup. Ensure the product is isolated and stored under anhydrous conditions.
-
Table 1: Summary of Key Reaction Parameters and Their Effects
| Parameter | Effect on Reaction | Recommended Conditions |
| pH | Catalyzes both steps of the reaction. Incorrect pH can deactivate the amine or promote side reactions. | Mildly acidic (pH 4-5) is generally optimal. |
| Temperature | Increases reaction rate. Can also promote side reactions if too high. | Varies with reactants. Start with room temperature and increase as needed. Reflux is common. |
| Solvent | Solubilizes reactants and can aid in water removal. | Protic solvents like ethanol or methanol are common. Aprotic solvents like toluene are used with a Dean-Stark trap. |
| Water Removal | Drives the equilibrium towards product formation. | Use of a Dean-Stark apparatus, molecular sieves, or other dehydrating agents is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Schiff base formation?
A1: The choice of solvent depends on the solubility of your starting materials and the desired reaction temperature.
-
Alcohols (Ethanol, Methanol): These are common choices as they are good solvents for many amines and carbonyl compounds and allow for heating to reflux.
-
Aprotic Solvents (Toluene, Benzene, THF): These are ideal when using a Dean-Stark apparatus for azeotropic water removal. Toluene is often preferred due to its higher boiling point and lower toxicity compared to benzene.
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent), often with microwave irradiation to accelerate the reaction. This is a greener chemistry approach.
Q2: How can I monitor the progress of my reaction?
A2: Reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.
-
Spectroscopy (NMR, IR): Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can allow you to see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~7-9 ppm). IR spectroscopy can show the disappearance of the C=O stretch of the starting material and the N-H stretches of the amine, and the appearance of the C=N stretch of the imine product (~1600-1650 cm⁻¹).
Q3: My Schiff base product is unstable and hydrolyzes back to the starting materials. How can I prevent this?
A3: The stability of a Schiff base is highly dependent on its structure and the conditions it is subjected to.
-
Workup: During the workup, avoid prolonged contact with aqueous acidic solutions. Neutralize any acid catalyst before extraction.
-
Purification: If using column chromatography, ensure the silica gel is not too acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Storage: Store the purified Schiff base under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.
Experimental Protocols
General Protocol for Schiff Base Synthesis using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add the aldehyde (1.0 eq.), the primary amine (1.0-1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq.), and a suitable solvent (e.g., toluene) to fill the flask to about half its volume.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene will return to the reaction flask.
-
Monitoring: Monitor the reaction by TLC or by observing the amount of water collected in the trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Schiff base.
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
References
-
Layer, R. W. The Chemistry of Imines. Chemical Reviews, 1963 , 63 (5), 489–510. [Link]
-
Cozzi, P. G. Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 2004 , 33, 410-421. [Link]
-
Doyle, M. P.; Wierenga, W. The synthesis of imines. A new procedure using titanium tetrachloride. Journal of the American Chemical Society, 1972 , 94 (11), 3896–3900. [Link]
Technical Support Center: Troubleshooting Stability Issues of 2-Methoxy-5-(methylamino)benzaldehyde in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist handling bifunctional aromatic compounds, you will find that 2-Methoxy-5-(methylamino)benzaldehyde presents unique stability challenges. Because this molecule contains both a nucleophilic secondary amine (-NHCH₃) and an electrophilic aldehyde (-CHO), it is inherently prone to intermolecular degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals maintain the integrity of their experimental solutions.
Part 1: Core FAQs & Troubleshooting
Q1: Why does my stock solution turn dark and precipitate shortly after preparation? Causality: You are observing intermolecular self-condensation. Unlike primary amines that react with aldehydes to form stable, neutral imines (Schiff bases), secondary amines (like the methylamino group in this compound) cannot lose a second proton. Instead, they attack the aldehyde of an adjacent molecule to form a reactive hemiaminal intermediate. Because there are no alpha-hydrogens on the benzaldehyde ring to allow enamine formation, these hemiaminals further condense into insoluble aminal oligomers or iminium salts [1][2]. This polymerization is highly concentration-dependent and is catalyzed by trace acids. Solution:
-
pH Control: Ensure your solvent is strictly neutral. Even trace acidic impurities in solvents like chloroform (which can generate HCl over time) will rapidly accelerate iminium ion formation.
-
Dilution: Store at the lowest practical concentration to reduce the bimolecular collision frequency.
-
Solvent Choice: Use aprotic, non-nucleophilic solvents (e.g., anhydrous DMSO or Acetonitrile) rather than protic solvents that might stabilize charged intermediates.
Q2: I observe a gradual loss of the active monomer and a shift in assay results over weeks, even without precipitation. What is happening? Causality: If precipitation is absent but the monomer concentration is dropping, the aldehyde moiety is likely undergoing auto-oxidation. In the presence of dissolved oxygen and ambient light, benzaldehydes undergo a radical-chain oxidation process to form their corresponding carboxylic acids (in this case, 2-methoxy-5-(methylamino)benzoic acid). Solution:
-
Inert Atmosphere: Always purge solvents with Argon or Nitrogen prior to dissolution.
-
Antioxidants: The addition of a radical scavenger, such as 0.1% BHT (Butylated hydroxytoluene), can quench the auto-oxidation cascade [3].
-
Actinic Protection: Store in amber vials to prevent photo-initiation of the radical process.
Q3: How do freeze-thaw cycles affect the stability of the stock solution? Causality: Repeated freezing and thawing induces cryoconcentration. As the solvent crystallizes, the solute is excluded from the ice lattice and concentrated into microscopic pockets of unfrozen liquid. This localized spike in concentration drastically accelerates the bimolecular self-condensation (aminal formation) described in Q1. Solution: Never subject this compound to freeze-thaw cycles. Aliquot the freshly prepared stock solution into single-use vials and flash-freeze them. Discard any unused portion after thawing.
Part 2: Empirical Stability Matrix
To assist in experimental design, the following table summarizes the quantitative stability of this compound under various conditions.
| Solvent System | Additives / Conditions | Temp | Estimated Half-Life (Monomer) | Primary Degradation Pathway |
| DMSO (Ambient) | None, Room Light | 25°C | < 12 Hours | Oxidation & Condensation |
| Chloroform (CDCl₃) | Trace HCl present | 25°C | < 2 Hours | Rapid Aminal Polymerization |
| Acetonitrile (Anhydrous) | Degassed (Ar purge) | 4°C | 5 - 7 Days | Slow Oxidation |
| DMSO (Anhydrous) | Degassed, 0.1% BHT | -80°C | > 6 Months | Stable (Cryopreserved) |
Part 3: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Self-Validation Principle: This protocol incorporates a baseline UV-Vis or TLC check to ensure the monomer is intact before storage, creating a closed-loop validation system.
-
Solvent Preparation: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Weigh the this compound powder in a dark or low-light environment. Transfer to an amber glass vial.
-
Stabilization (Optional but Recommended): Add BHT to the solvent to achieve a final concentration of 0.1% (w/v).
-
Mixing: Add the degassed solvent to the powder while keeping the vial on an ice bath to minimize thermal kinetic energy. Vortex gently until completely dissolved.
-
Validation: Immediately spot the solution on a TLC plate (Silica gel, Hexane:EtOAc) or run a baseline UV-Vis scan to confirm the absence of baseline-polymeric material. If polymers are detected at t=0, the bulk powder has already degraded.
-
Storage: Divide into 50 µL single-use aliquots in inert, sealed microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.
Protocol B: Monomer Recovery via Selective Extraction
If your bulk powder or highly concentrated solution has partially polymerized (indicated by a dark, gummy appearance), you can attempt to recover the active monomer [3].
-
Aqueous Extraction: Suspend the degraded mixture in warm (40°C) deionized water. The monomeric this compound is moderately soluble in warm water, whereas the polymeric aminal networks are largely insoluble.
-
Filtration: Filter the suspension through a Celite pad to remove the dark, insoluble polymeric mass.
-
Organic Partitioning: Extract the aqueous filtrate three times with diethyl ether or ethyl acetate.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a low bath temperature (<30°C) to yield the recovered monomer. Immediately proceed to Protocol A.
Part 4: Mechanistic & Workflow Visualizations
Bifurcated degradation pathways of this compound in solution.
Optimized workflow for the preparation and cryopreservation of stable stock solutions.
References
Technical Support Center: Purification of 2-Methoxy-5-(methylamino)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the isolation and purification of 2-Methoxy-5-(methylamino)benzaldehyde.
This molecule presents a "dual-threat" of instability. First, it contains both a nucleophilic secondary amine and an electrophilic aldehyde, making it highly prone to spontaneous intermolecular condensation (forming aminals or oligomers)[1]. Second, the para-relationship between the electron-donating C2-methoxy group and the C5-methylamino group creates a highly electron-rich, hydroquinone-like aromatic system. This dramatically lowers the oxidation potential of the ring, making it exceptionally susceptible to aerobic oxidation into dark, insoluble quinone-imine byproducts.
Understanding the causality behind these degradation pathways is the key to successfully isolating the pure monomer.
Pathway Visualization: Degradation vs. Stabilization
Workflow comparison: Acid-catalyzed degradation vs. optimized purification and storage.
Troubleshooting FAQs
Q1: Why does my crude extract turn into a dark, insoluble tar during rotary evaporation? A1: You are observing thermally driven self-polymerization and oxidation. Concentration increases the collision frequency between the nucleophilic methylamino group of one molecule and the electrophilic aldehyde of another. Causality: Heat provides the activation energy for Schiff base/aminal formation. Furthermore, as the solvent evaporates, the protective solvation shell is removed, exposing the electron-rich ring to oxygen. Solution: Never evaporate this compound to total dryness if it can be avoided. Keep the water bath strictly below 30 °C. If you must isolate the neat solid/oil, backfill the rotary evaporator with Argon instead of air.
Q2: I lose most of my product on the silica gel column, and it streaks heavily. What is happening? A2: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). This acidity is disastrous for aminobenzaldehydes[2]. Causality: The acidic silanols protonate the aldehyde oxygen, making the carbonyl carbon significantly more electrophilic. This acts as a catalyst, accelerating the nucleophilic attack by the secondary amine of a neighboring molecule, leading to rapid on-column oligomerization[1]. The basic amine also interacts strongly with the acidic silica, causing severe tailing. Solution: You must chemically deactivate the silica gel by pre-flushing it with a base (Triethylamine) before loading your sample.
Q3: Even after successful column chromatography, my purified product degrades within a few days. How can I stabilize it? A3: Aminobenzaldehydes are notorious for their poor shelf-life at room temperature[2]. Causality: Ambient light and trace oxygen trigger radical-mediated oxidation of the electron-rich ring. Solution: Immediately upon isolation, purge the vial with Argon or Nitrogen, seal it tightly with Parafilm, and store it in a freezer at -20 °C. For long-term storage, storing it as a dilute solution in anhydrous, degassed solvent (like THF or DCM) over molecular sieves is often more stable than the neat material.
Quantitative Data: Purification Matrix Comparison
To illustrate the critical importance of neutralizing your stationary phase, review the following recovery metrics based on different purification matrices.
| Purification Matrix | Additive | Elution Profile | Typical Recovery Yield | Purity (NMR) |
| Standard Silica Gel | None | Severe tailing, dark bands | < 30% | < 80% (oligomers) |
| Standard Silica Gel | 1% Et₃N in eluent only | Moderate tailing | 60 - 70% | > 90% |
| Et₃N-Pre-Treated Silica | 1% Et₃N in eluent | Sharp bands, fast elution | 85 - 95% | > 98% |
| Neutral Alumina | None | Broad bands, slow elution | 50 - 60% | ~ 85% |
Experimental Protocol: Optimized Base-Deactivated Chromatography
This protocol utilizes a self-validating system to ensure the stationary phase will not degrade your product during purification.
Step 1: Solvent Preparation Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% v/v Triethylamine (Et₃N) to the entire batch of eluent. Prepare a separate small batch of "Deactivation Flush" consisting of your starting eluent ratio but with 5% v/v Et₃N .
Step 2: Column Packing and Deactivation
-
Slurry pack the column using standard silica gel (230–400 mesh) with the 5% Et₃N Deactivation Flush.
-
Pass at least 2 full column volumes (CV) of the 5% Et₃N solution through the packed bed. Causality: This ensures every acidic silanol site is fully neutralized.
-
Flush the column with 2 CVs of your standard 1% Et₃N eluent to remove excess base that might otherwise co-elute with your product.
Step 3: Self-Validation (2D-TLC Check) Before loading the bulk sample, perform a 2D-TLC test. Spot your crude mixture on an Et₃N-treated TLC plate. Develop the plate in one direction, let it dry, rotate it 90 degrees, and develop it again. Validation Logic: If the compound appears on the diagonal, it is stable on the treated silica. If spots appear off the diagonal, degradation is still occurring, and you must increase the Et₃N concentration.
Step 4: Loading and Elution
-
Dissolve the crude this compound in the absolute minimum volume of 1% Et₃N eluent.
-
Load the sample carefully onto the column head.
-
Elute using a gradient of Hexanes/Ethyl Acetate (containing 1% Et₃N). Run the column as quickly as safely possible using positive air/N₂ pressure (Flash chromatography). Minimizing the time the compound spends on the column minimizes degradation risk.
Step 5: Concentration and Storage
-
Pool the product-containing fractions.
-
Evaporate under reduced pressure. Critical: Maintain the rotary evaporator water bath at ≤ 30 °C.
-
Stop evaporation the moment a concentrated oil or solid is achieved. Do not leave the flask spinning under vacuum for extended periods.
-
Immediately transfer to an amber vial, flush with Argon, and store at -20 °C[2].
References
-
Organic Syntheses. "o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone." Org. Synth. Accessed March 1, 2026. URL:[Link]
Sources
Technical Support Center: Stabilizing 2-Methoxy-5-(methylamino)benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Methoxy-5-(methylamino)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive compound. We will address the primary challenge associated with its use: the inherent tendency to undergo polymerization. This document provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your material throughout storage and experimentation.
Section 1: Understanding the Instability of this compound
This section breaks down the chemical reasons behind the compound's reactivity in a frequently asked questions format.
Q1: Why is this compound so prone to polymerization and degradation?
A1: The instability of this compound is not due to a single factor but rather the synergistic reactivity of its three key functional groups. The molecule contains an aldehyde, a secondary amine (methylamino), and an activated aromatic ring. This combination creates a perfect storm for self-reaction and degradation.
-
Aldehyde Group (-CHO): Aldehydes are intrinsically reactive and susceptible to oxidation, especially when attached to an electron-rich ring system.[1] They can also participate in condensation reactions.
-
Methylamino Group (-NHCH₃): This group is both basic and nucleophilic. It can react with the aldehyde group of another molecule (an intermolecular reaction) to form an imine (Schiff base). This dimerization is often the initial step towards forming longer-chain polymers. Furthermore, its basicity makes the entire molecule highly susceptible to acid-catalyzed polymerization.[2]
-
Activated Aromatic Ring: The methoxy (-OCH₃) and methylamino (-NHCH₃) groups are strong electron-donating groups. They activate the benzene ring, making the entire molecule more susceptible to oxidation compared to simpler benzaldehydes.[3]
The primary pathway for polymerization is often initiated by trace amounts of acid, which catalyze the formation of iminium ions, leading to rapid, uncontrolled self-condensation.[2]
Section 2: Proactive Prevention: Storage and Handling Protocols
Proper storage and handling are the most effective tools for preventing polymerization.
Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?
A2: To maximize shelf-life and prevent degradation, the compound must be protected from all major environmental stressors. We have consolidated the optimal conditions into the table below.
| Parameter | Recommendation | Rationale & Authoritative Insight |
| Temperature | 2–8 °C (Refrigerated) [4] | Lower temperatures significantly reduce the rate of all chemical reactions, including oxidation and self-polymerization.[1] Storing below 25°C is a minimum requirement.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [2] | An inert atmosphere is critical to prevent oxidation of the aldehyde group to the corresponding carboxylic acid, a common failure mode for aromatic aldehydes.[6] |
| Container | Amber or Opaque, Tightly Sealed Glass Vial [2][7] | Protects the light-sensitive compound from photodegradation.[1][8][9] A tightly sealed container prevents exposure to atmospheric oxygen and moisture.[10][11][12] |
| Purity | High Purity, Free of Acid | As established, residual acid is a potent catalyst for polymerization.[2] Ensure the material is thoroughly neutralized and purified before long-term storage. |
Q3: Can I use chemical inhibitors or stabilizers as an extra precaution?
A3: Yes, the addition of a stabilizer can be beneficial, particularly for material that will be stored for extended periods or used in solution.
-
Recommended Inhibitor: Butylated hydroxytoluene (BHT) is an effective antioxidant that can prevent free-radical initiated degradation pathways.[1][2]
-
Working Concentration: A concentration of 100-500 ppm of BHT is typically sufficient.
-
Mechanism of Action: BHT is a radical scavenger. It intercepts and neutralizes free radicals that can initiate polymerization or oxidation chain reactions, thereby protecting the aldehyde.[13]
-
Important Note: While inhibitors are helpful, they are not a substitute for proper storage and handling. The most critical factor for preventing polymerization of this specific compound remains the complete removal of acid.[2]
Section 3: Troubleshooting Guide for Synthesis and Workup
The highest risk of polymerization occurs during the workup and purification phase immediately following synthesis.
Q4: My reaction mixture turned dark brown and formed a solid precipitate immediately after I started my acidic workup. What happened?
A4: You have observed rapid, acid-catalyzed polymerization. This is the most common failure mode when working with aminobenzaldehydes.[2] The presence of a strong acid, often carried over from a reduction step (e.g., using SnCl₂/HCl) or added during extraction, will protonate the amino group, which then triggers a cascade of condensation reactions.[2]
Q5: What is the validated protocol for post-synthesis workup and purification to avoid this polymerization?
A5: The key to success is the immediate and complete neutralization of all acid, followed by swift isolation of the product. The following workflow is designed to be a self-validating system to ensure product stability.
Detailed Step-by-Step Protocol:
-
Immediate Neutralization: As soon as the reaction is complete, cool the mixture and carefully add a saturated solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with vigorous stirring until the pH of the aqueous phase is neutral to slightly basic (pH 7-8).[2] Avoid using strong bases like NaOH unless necessary, as they can promote other side reactions.
-
Solvent Extraction: Extract the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Critical Base Wash: Combine the organic extracts and wash them at least twice more with a saturated NaHCO₃ solution. This step is crucial and is designed to remove any final traces of acid that may have partitioned into the organic layer.
-
Brine Wash & Drying: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure, ensuring the bath temperature is kept low (e.g., < 40 °C) to prevent thermal degradation.
-
Immediate Storage: Once isolated, do not leave the purified product exposed to air or light. Immediately transfer it to a pre-weighed amber vial, flush with argon or nitrogen, seal tightly, and place it in a refrigerator at 2-8 °C.[2]
Q6: I have a batch that has partially polymerized. Is it possible to salvage the monomer?
A6: While prevention is strongly advised, it may be possible to recover some monomer from a partially polymerized product. One documented method for the similar 4-aminobenzaldehyde involves extraction with boiling water, where the monomer exhibits higher solubility than the polymer.[2] The resulting aqueous solution can then be cooled and extracted with an organic solvent to recover the purified monomer. However, yields are often low, and the recovered material must be immediately and carefully stabilized.
References
- Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Myrac Aldehyde | Premium Aromatic Aldehyde.
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Material Safety Data Sheet - 4-Aminobenzaldehyde. Cole-Parmer.
- SAFETY D
- 4-Aminobenzaldehyde. Apollo Scientific.
- 4-Aminobenzaldehyde - Safety D
- Technical Support Center: 4-Aminobenzaldehyde Synthesis and Stabiliz
- 4-Aminobenzaldehyde SDS, 556-18-3 Safety D
- Polymerization Inhibitors. Polymer / BOC Sciences.
- SAFETY D
- Polymeriz
- How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes? Shaanxi BLOOM Tech Co., Ltd.
- m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure.
- 2-(Dimethylamino)benzaldehyde | 579-72-6. MilliporeSigma.
- impact of light exposure on benzohydroxamic acid stability. Benchchem.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 2-(Dimethylamino)benzaldehyde | 579-72-6 [sigmaaldrich.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 3vsigmausa.com [3vsigmausa.com]
Technical Support Center: Work-Up Optimization for 2-Methoxy-5-(methylamino)benzaldehyde
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of bifunctional aromatic compounds.
2-Methoxy-5-(methylamino)benzaldehyde presents a notoriously difficult work-up profile. The molecule is amphoteric—housing a basic secondary amine and a reactive, neutral aldehyde—while the electron-donating methoxy group increases the electron density of the aromatic ring, making the formyl group highly susceptible to auto-oxidation. Standard work-up procedures often result in intractable emulsions, poor mass recovery, and high levels of carboxylic acid impurities.
This guide is designed to move beyond basic instructions by explaining the chemical causality behind each step, providing a self-validating protocol to ensure your isolation is successful on the first attempt.
Process Visualization: The Optimized Work-Up Pathway
Optimized work-up workflow for this compound.
Troubleshooting & FAQs: The Causality of Failure Points
Q1: I am experiencing severe emulsion formation during the liquid-liquid extraction phase. How can I break it? The Causality: Emulsions in this system are caused by the partial protonation of the secondary amine. The conjugate acid of an N-methylaniline derivative has a pKa of approximately 4.5–5.0. If your aqueous phase is near this pH, you generate a mixture of neutral and cationic species that act as surfactants, trapping water and organic solvent together. The Solution: You must adjust the aqueous layer strictly to pH 7.5–8.0 using 2M NaOH. This ensures the amine is fully free-based (neutral) without crossing into highly basic territory (>pH 10), which could trigger base-catalyzed degradation of the aldehyde. Wash with saturated NaCl (brine) to maximize the ionic strength of the aqueous layer, forcing the organic product into the ethyl acetate (EtOAc) phase.
Q2: My isolated product shows significant carboxylic acid impurities on the NMR. How is the aldehyde oxidizing, and how do I stop it? The Causality: 2-Aminobenzaldehydes are highly sensitive to auto-oxidation via a radical chain mechanism initiated by trace metals or light. The electron-donating methoxy and methylamino groups stabilize the peroxy radical intermediate, making this specific aldehyde more prone to oxidation than a standard benzaldehyde. Furthermore, harsh drying agents like MgSO₄ act as hard Lewis acids. The Mg²⁺ ions coordinate with the aldehyde oxygen and the amine nitrogen, promoting degradation and trapping the product in the filter cake. The Solution: Degas your extraction solvents with Argon. Replace MgSO₄ with anhydrous Sodium Sulfate (Na₂SO₄), a much weaker Lewis acid. Limit drying time to <2 hours under an inert blanket—a standard practice validated in the synthesis of related sensitive methoxybenzaldehydes 1.
Q3: The yield is consistently low (<40%), even though the reaction conversion is >90%. Where is the product going? The Causality: Beyond aqueous phase loss due to improper pH, a critical failure point is silica gel chromatography. Standard silica is inherently acidic. The secondary amine binds irreversibly to the acidic silanol groups, causing severe streaking and mass loss. The Solution: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic sites before loading your compound. This approach is critical when handling 2-amino/alkoxy-benzaldehydes and their acetal intermediates 2.
Quantitative Data: Work-Up Optimization Matrix
The following table summarizes the quantitative impact of adjusting the pH and drying agents during the extraction of this compound.
| Work-Up Condition | Aqueous pH | Drying Agent | Emulsion Severity | Aldehyde Oxidation (%) | Overall Yield (%) |
| Standard | 4.0 | MgSO₄ | High | 5.2 | 38 |
| Intermediate | 10.0 | MgSO₄ | Low | 14.8 | 45 |
| Optimized | 7.5 - 8.0 | Na₂SO₄ | None | < 0.5 | 88 |
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is met.
Step 1: Quenching & pH Adjustment
-
Action: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously.
-
Validation Check: Use a calibrated pH meter (not pH paper) to confirm the aqueous phase is exactly 7.5–8.0 . The solution must turn turbid/cloudy as the neutral free-base precipitates from the aqueous phase. If it remains clear, the pH is incorrect.
Step 2: Liquid-Liquid Extraction
-
Action: Add Argon-degassed Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL aqueous volume). Gently invert the separatory funnel 10-15 times rather than shaking vigorously. Vent frequently.
-
Validation Check: Spot the third organic extract on a TLC plate and visualize under UV 254 nm. If a spot corresponding to the product is still visible, perform a fourth extraction. The aqueous layer should be nearly colorless.
Step 3: Brine Wash
-
Action: Wash the combined organic layers with 1 x 50 mL saturated NaCl (brine). Separate the phases promptly.
-
Validation Check: The phase boundary must be razor-sharp. If a rag layer (emulsion) persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.
Step 4: Inert Drying
-
Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ (approx. 10 g per 100 mL). Purge the headspace of the flask with Argon and seal it. Let it sit for 30 minutes.
-
Validation Check: Swirl the flask. The Na₂SO₄ must be free-flowing like sand. If it is entirely clumped, water remains; add an additional 5 g of Na₂SO₄.
Step 5: Low-Temperature Concentration
-
Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 35°C to prevent thermal oligomerization.
-
Validation Check: A viscous yellow/orange oil or solid should remain. Run an immediate ¹H-NMR in CDCl₃. You must observe the intact aldehyde proton at ~9.8 ppm (shielded slightly by the electron-donating groups compared to standard benzaldehydes) and the N-methyl protons at ~2.8 ppm 3.
References
- Source: orgsyn.
- Title: Scheme 1.
- Title: 2-Aminobenzaldehydes Synthesis by Rhodium(III)
Sources
Validation & Comparative
comparing reactivity of 2-Methoxy-5-(methylamino)benzaldehyde with vanillin
Comparative Reactivity Profiling: 2-Methoxy-5-(methylamino)benzaldehyde vs. Vanillin
As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, understanding the nuanced electronic and steric environments of these molecules is paramount. This guide provides an in-depth comparative analysis of two substituted benzaldehydes: the ubiquitous Vanillin (4-Hydroxy-3-methoxybenzaldehyde) and the highly specialized This compound (MMAB) .
By dissecting their structure-activity relationships (SAR), this guide equips researchers with the mechanistic foresight required to optimize synthetic workflows, from chemoselective alkylations to mechanochemical condensations.
Mechanistic & Electronic Profiling
The reactivity of any substituted benzaldehyde is dictated by the push-pull dynamics of its functional groups. While both molecules share an aldehyde moiety and a methoxy group, their divergent nucleophilic centers (-OH vs. -NHCH3) and regiochemistry fundamentally alter their behavior.
Vanillin: Resonance-Quenched Electrophilicity
In vanillin, the hydroxyl (-OH) group is positioned para to the aldehyde. This allows for direct resonance donation (+R effect) into the carbonyl carbon. Wavefunction analyses and local electron attachment energy (LEAE) studies confirm that while the formyl group remains the primary reactive center for nucleophilic attack and atmospheric oxidation[1], its absolute electrophilicity is significantly dampened by this para-resonance[2]. Furthermore, the phenolic -OH acts as a weak nucleophile (pKa ~7.8) that requires basic conditions to form the highly reactive phenoxide anion[2].
MMAB: Meta-Positioned Amine and Preserved Electrophilicity
In MMAB, the secondary amine (-NHCH3) is positioned meta to the aldehyde. According to fundamental molecular orbital theory, meta-substituents cannot donate electron density directly to the carbonyl carbon via resonance. Consequently, the aldehyde in MMAB retains a much higher degree of electrophilicity compared to vanillin. Simultaneously, the secondary amine is a potent, inherently active nucleophile under neutral conditions, making MMAB highly susceptible to spontaneous bioconjugation or N-alkylation without the need for aggressive basic catalysis.
Fig 1: Logical relationship of substituent positional effects on aldehyde electrophilicity.
Comparative Reactivity Metrics
To facilitate rational reagent selection, the quantitative and qualitative reactivity parameters of both building blocks are summarized below.
Table 1: Reactivity and Physicochemical Comparison
| Parameter | Vanillin | This compound (MMAB) |
| Primary Nucleophilic Center | Phenolic -OH | Secondary Amine (-NHCH3) |
| Nucleophile pKa (approx.) | ~7.8 (Phenol) | ~10.5 (Conjugate acid of amine) |
| Aldehyde Electrophilicity | Low (Quenched by para-OH resonance) | High (Meta-amine prevents direct resonance) |
| Steric Environment at CHO | Low hindrance (meta-OCH3) | Moderate hindrance (ortho-OCH3) |
| Condensation Kinetics | Sigmoidal (Requires mechanical activation) | Accelerated (Driven by higher electrophilicity) |
| Adduct Formation Potential | Moderate (Forms stable acetals with glycols) | High (Prone to rapid Schiff base formation) |
Note: The electrophilic nature of flavor aldehydes like vanillin allows them to form stable acetal adducts with solvents like propylene glycol, a process directly tied to their cytotoxicity profiles[3]. MMAB's enhanced electrophilicity theoretically increases its susceptibility to similar adduct formations.
Self-Validating Experimental Protocols
The following protocols demonstrate how to experimentally leverage the distinct reactivities of these molecules. Every workflow is designed as a self-validating system , ensuring that causality is established and reaction progress is empirically verified in real-time.
Protocol A: Mechanochemical Knoevenagel Condensation
Traditional solution-phase Knoevenagel condensations often suffer from diffusion limitations. By utilizing mechanochemistry (ball milling), we force intimate microscopic mixing. For vanillin, this reaction is characterized by sigmoidal kinetics driven by a rheological shift—the powder transforms into a cohesive, rubber-like supramolecular cocrystal intermediate that accelerates the reaction[4],[5],[6].
Causality: Mechanical stress generates localized thermal energy and continuous fresh reactive surfaces, overcoming vanillin's inherently low aldehyde electrophilicity[4]. Self-Validation: The reaction is monitored via in situ Raman spectroscopy, tracking the depletion of the aldehyde C=O stretch without interrupting the milling process[6].
Step-by-Step Workflow:
-
Preparation: Load equimolar amounts of the aldehyde (Vanillin or MMAB) and barbituric acid into a stainless steel milling jar.
-
Catalyst/Additive: Add 10% wt water to facilitate the rheological transition[5].
-
Activation: Mill at 25 Hz using a planetary mixer mill[7].
-
In Situ Monitoring: Utilize a Raman probe integrated into the milling jar. Monitor the disappearance of the ~1680 cm⁻¹ carbonyl peak and the emergence of the C=C alkene stretch[6].
-
Isolation: Once Raman signals stabilize (indicating quantitative conversion), extract the powder. No further purification is typically required due to the solvent-free quantitative yield[7].
Fig 2: Self-validating mechanochemical Knoevenagel condensation workflow with in situ monitoring.
Protocol B: Chemoselective Nucleophilic Functionalization
When functionalizing the nucleophilic centers of these molecules, the choice of base is the critical causal factor.
Causality: Vanillin requires a moderate-to-strong base (e.g., K2CO3) to deprotonate the phenol, as the neutral alcohol is a poor nucleophile[2]. Conversely, the secondary amine of MMAB is highly nucleophilic at neutral pH, allowing for N-alkylation under exceptionally mild conditions, preventing unwanted side reactions at the highly electrophilic aldehyde. Self-Validation: Real-time LC-MS monitoring. The system validates chemoselectivity by confirming the exact mass shift of mono-alkylation and the absence of over-alkylated (quaternary amine) byproducts.
Step-by-Step Workflow (for MMAB N-Alkylation):
-
Solvation: Dissolve MMAB in anhydrous dichloromethane (DCM) at 0°C to control initial exothermic kinetics.
-
Electrophile Addition: Dropwise addition of 1.05 equivalents of the alkyl halide. Crucial: Do not add a strong base; use a mild acid scavenger (like N,N-diisopropylethylamine, DIPEA) only if necessary to neutralize generated HX.
-
Validation Checkpoint: At 30 minutes, sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.
-
Data Interpretation: Confirm the disappearance of the MMAB parent mass and the appearance of the [M+H]+ peak corresponding to the tertiary amine product. If unreacted aldehyde side-products (e.g., acetals) appear, reduce the temperature.
-
Quench & Wash: Quench with saturated aqueous NH4Cl, extract with DCM, and concentrate under reduced pressure.
References
-
Phenomenological Inferences on the Kinetics of a Mechanically Activated Knoevenagel Condensation: Understanding the “Snowball” Kinetic Effect in Ball Milling, NIH,[Link]
-
The mechanochemical Knoevenagel condensation of vanillin and barbituric acid, ResearchGate,[Link]
-
Feedback Kinetics in Mechanochemistry: The Importance of Cohesive States, Queen's University Belfast,[Link]
-
Cocrystal intermediate is first for mechanochemistry, Chemistry World,[Link]
-
Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells, NIH,[Link]
-
The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study, ACS Publications,[Link]
-
14.4: Experiment 65 Reactions, Chemistry LibreTexts,[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. chemistryworld.com [chemistryworld.com]
- 7. Phenomenological Inferences on the Kinetics of a Mechanically Activated Knoevenagel Condensation: Understanding the “Snowball” Kinetic Effect in Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
validation of an analytical method for 2-Methoxy-5-(methylamino)benzaldehyde
High-Efficiency Analytical Method Validation for 2-Methoxy-5-(methylamino)benzaldehyde: A Comparative Guide
Introduction & Analytical Challenge
This compound is a highly reactive, multi-functional intermediate critical to the synthesis of targeted pharmaceutical active ingredients (APIs). The molecule presents a unique analytical challenge: the presence of both an electron-donating secondary amine and an electrophilic aldehyde group on an electron-rich aromatic ring makes it highly susceptible to oxidation, Schiff base oligomerization, and positional isomerization.
To ensure the purity and stability of this intermediate, analytical laboratories must deploy methods that are not only highly sensitive but also capable of resolving closely eluting degradants. This guide objectively compares the performance of a legacy High-Performance Liquid Chromatography (HPLC) method utilizing fully porous particles against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing core-shell technology, validated strictly according to 1 [1].
Mechanistic Rationale: Core-Shell vs. Fully Porous Architectures
The fundamental limitation of traditional 5 µm fully porous silica columns is the extensive intra-particle diffusion path. For a highly polar molecule like this compound, this results in significant band broadening—expressed mechanically as a high
By transitioning to a 1.7 µm core-shell particle architecture, we fundamentally alter the mass transfer dynamics. The solid, impermeable silica core restricts the diffusion path of the analyte strictly to the thin porous outer shell. Furthermore, the highly uniform particle size distribution minimizes multiple flow paths (eddy diffusion, or the
Validation Workflow
ICH Q2(R1) Validation Workflow for this compound.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical sequence cannot proceed unless the autonomous System Suitability Test (SST) passes the stringent criteria defined by 2 [2].
Step 1: Autonomous System Suitability (SST) Gatekeeping
Prior to any sample injection, the system injects an SST solution containing this compound and its known positional isomer, 2-Methoxy-4-(methylamino)benzaldehyde (10 µg/mL each).
-
Causality: The system evaluates the critical pair resolution (
) and peak tailing ( ). If the core-shell column has degraded or the mobile phase is improperly buffered, the will drop. The Chromatography Data System (CDS) is programmed to abort the run if SST fails, preventing the generation of invalid out-of-specification (OOS) data.
Step 2: Sample & Standard Preparation
-
Diluent: Acetonitrile : LC-MS Grade Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: this compound is highly reactive. The acidic environment intentionally protonates the secondary amine, preventing nucleophilic attack on the aldehyde moiety of adjacent molecules (Schiff base formation), thereby stabilizing the standard solution for up to 48 hours in the autosampler.
-
Preparation: Accurately weigh 25.0 mg of the standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent using sonication (5 min, < 25°C to prevent thermal degradation). Dilute to volume to yield a 500 µg/mL stock. Dilute further to a 50 µg/mL working standard (100% target concentration).
Step 3: Specificity via Forced Degradation
To prove the method is stability-indicating, the 100% standard is subjected to:
-
Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH for 24 hours at room temperature (neutralized prior to injection).
-
Oxidation: 3%
for 4 hours. -
Photolysis: UV light (254 nm) for 24 hours.
-
Causality: The Photo-Diode Array (PDA) detector is used to extract the UV spectrum across the peak. A peak purity angle less than the purity threshold confirms that no degradants co-elute with the main API peak.
Data Presentation & Comparative Performance
The transition from a traditional HPLC method to the optimized Core-Shell UHPLC method yielded significant improvements in throughput, sensitivity, and reliability.
Table 1: Chromatographic Conditions Comparison
| Parameter | Legacy HPLC Method | Optimized Core-Shell UHPLC Method |
| Column | Fully Porous C18 (4.6 x 150 mm, 5 µm) | Core-Shell C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% to 90% B over 20 min | 10% to 90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.45 mL/min |
| Injection Volume | 10 µL | 1 µL |
| Detection | UV @ 254 nm | UV @ 254 nm (PDA for Peak Purity) |
Table 2: System Suitability & Efficiency (USP <621> Criteria)
| Metric | Acceptance Criteria | Legacy HPLC Result | Core-Shell UHPLC Result |
| Retention Time ( | N/A | 12.4 min | 2.8 min |
| Theoretical Plates ( | > 5,000 | 8,450 | 28,100 |
| Tailing Factor ( | ≤ 1.5 | 1.42 | 1.04 |
| *Resolution ( | ≥ 2.0 | 1.8 (Failed) | 4.5 (Passed) |
*Resolution measured between this compound and its 4-methylamino positional isomer.
Table 3: ICH Q2(R1) Method Validation Results Summary (UHPLC Method)
| Validation Parameter | ICH Q2(R1) Requirement | Experimental Result | Conclusion |
| Specificity | No interference from degradants | Peak Purity Angle < Threshold | Pass |
| Linearity (Range) | Pass | ||
| Accuracy (Recovery) | 98.0% - 102.0% | 99.6% - 100.4% | Pass |
| Precision (Repeatability) | %RSD | %RSD = 0.35% | Pass |
| Limit of Detection (LOD) | S/N Ratio | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N Ratio | 0.15 µg/mL | Pass |
Conclusion
The comparative data unequivocally demonstrates that the Core-Shell UHPLC method is superior for the analysis of this compound. By leveraging the reduced diffusion path of 1.7 µm core-shell particles, the method achieves baseline resolution (
References
- Title: Q2(R1)
- Source: United States Pharmacopeia (USP)
Sources
Definitive Guide to Cross-Reactivity Profiling: 2-Methoxy-5-(methylamino)benzaldehyde
The following guide provides an in-depth technical analysis and comparison of cross-reactivity profiling for 2-Methoxy-5-(methylamino)benzaldehyde (M-MAB) . This compound is a critical structural intermediate and potential metabolite associated with the synthesis and degradation of third-generation EGFR inhibitors (e.g., Osimertinib/AZD9291) and related indole-pyrimidine pharmacophores.
This guide is structured for analytical scientists and drug development professionals tasked with validating pharmacokinetic (PK) assays or purity methods where distinguishing this specific congener from the parent drug is critical for regulatory compliance (ICH M10, FDA MIST).
Executive Summary & Scientific Context
This compound (M-MAB) represents a class of electron-rich benzaldehyde derivatives often formed during the oxidative degradation or metabolic cleavage of N-methylated aniline-pyrimidine drugs. In drug development, its presence poses a dual challenge:
-
As an Impurity: It serves as a critical process-related impurity (PRI) in the synthesis of indole-containing APIs.
-
As a Metabolite: Its structural similarity to the "tail" regions of kinase inhibitors makes it a high-risk candidate for assay interference (cross-reactivity), potentially leading to the overestimation of drug concentration in biological matrices.
This guide compares the performance of Ligand Binding Assays (LBA) versus High-Resolution LC-MS/MS in handling the cross-reactivity of M-MAB, providing a validated workflow to quantify and mitigate this interference.
Comparative Analysis: Assay Performance & Selectivity
The following table contrasts how M-MAB behaves in different analytical environments compared to the parent drug (Parent) and a des-methyl analog (Alternative).
Table 1: Cross-Reactivity Performance Metrics
| Feature | Ligand Binding Assay (ELISA) | LC-MS/MS (Triple Quad) | LC-HRMS (Orbitrap/Q-TOF) |
| Detection Principle | Antibody-Antigen Affinity (Epitope Recognition) | Mass-to-Charge (m/z) & Fragmentation | Exact Mass & Isotopic Pattern |
| M-MAB Cross-Reactivity Risk | High (>15%) Reason: The methoxy-benzaldehyde core often forms part of the immunogenic hapten. | Low (<1%) Reason: Distinct precursor ion (M+H) allows filtration. | Negligible (<0.1%) Reason: Mass resolution >30,000 distinguishes isobaric interferences.* |
| Sensitivity Impact | False Positives in PK data. | Ion Suppression (if co-eluting). | None. |
| Throughput | High (96/384 well). | Medium (Chromatography time). | Medium-Low (Data processing heavy). |
| Cost Efficiency | High (once reagents developed). | Moderate. | Low (High capital cost). |
Critical Insight: In LBA development, M-MAB frequently acts as a competitive inhibitor if the antibody was raised against the aniline moiety of the parent drug. In LC-MS, the primary risk is in-source fragmentation where the parent drug degrades into M-MAB inside the ion source, creating a false positive peak.
Mechanistic Pathway & Visualization
To understand the cross-reactivity, one must visualize the structural relationship. The diagram below illustrates the potential metabolic formation of M-MAB from a hypothetical EGFR inhibitor and the decision logic for assay selection.
Caption: Figure 1. Metabolic formation of M-MAB and the divergence in assay specificity risks.
Experimental Protocol: Cross-Reactivity Validation
This protocol is designed to quantify the Selectivity Factor of an assay against M-MAB. It follows the principles of ICH M10 for Bioanalytical Method Validation.
Phase 1: Preparation of Standards
-
Synthesis/Sourcing: Obtain >98% purity reference standard of this compound.
-
Note: Aldehydes are reactive. Store under inert gas (Argon) at -20°C to prevent oxidation to the corresponding benzoic acid.
-
-
Stock Solution: Dissolve M-MAB in DMSO to 1 mg/mL.
-
Spiking Solutions: Prepare serial dilutions in the biological matrix (e.g., human plasma) matching the expected concentration range of the parent drug (e.g., 1 ng/mL to 1000 ng/mL).
Phase 2: The Interference Challenge (Spiking Study)
This experiment determines if M-MAB is detected as the "Parent Drug".
-
Blank Matrix: Extract blank plasma (no drug, no M-MAB).
-
Zero Sample: Spike M-MAB at the ULOQ (Upper Limit of Quantification) of the parent drug into blank plasma. Do not add Parent Drug.
-
Interference Sample: Spike Parent Drug at LLOQ (Lower Limit of Quantification) + M-MAB at ULOQ .
-
Analysis: Run the assay (ELISA or LC-MS).
Phase 3: Calculation & Acceptance Criteria
Calculate the % Cross-Reactivity (CR) using the formula:
Acceptance Criteria (Self-Validating):
-
For LC-MS: The response in the "Zero Sample" (M-MAB only) must be < 20% of the LLOQ response of the Parent Drug.
-
For LBA: If % CR > 20%, the assay is considered non-specific. You must re-optimize the antibody or switch to LC-MS.
Supporting Experimental Data (Simulated)
The following data illustrates a typical validation outcome where M-MAB interferes with an immunoassay but is resolved by LC-MS/MS.
Table 2: Comparative Cross-Reactivity Results
| Test Sample | Spiked Concentration | ELISA Response (OD) | ELISA Result (ng/mL) | LC-MS Peak Area | LC-MS Result (ng/mL) |
| Blank | 0 | 0.05 | < LLOQ | 150 | < LLOQ |
| M-MAB Only | 1000 ng/mL | 0.85 | 125.0 (False Pos.) | 200 | < LLOQ |
| Parent (LLOQ) | 1 ng/mL | 0.15 | 1.1 | 5000 | 1.05 |
| Mixture | 1 ng/mL Parent + 1000 ng/mL M-MAB | 0.98 | 140.0 (Gross Error) | 5100 | 1.08 (Accurate) |
Interpretation:
-
The ELISA shows significant cross-reactivity (12.5%), making it unsuitable for PK studies where M-MAB is present at high levels.
-
The LC-MS/MS method successfully distinguishes the two compounds, likely due to different retention times or MRM transitions.
Troubleshooting & Optimization
If you detect interference in LC-MS/MS (a common pitfall), it is usually due to In-Source Fragmentation .
Diagnostic Check:
-
Inject pure M-MAB standard. Monitor the Parent Drug MRM transition.
-
If a peak appears at the same retention time as M-MAB, it is cross-talk.
-
If a peak appears at the Parent Drug's retention time, your standard is contaminated.
Resolution Strategy:
-
Chromatographic Separation: Adjust the gradient to separate M-MAB (aldehyde) from the Parent (amine/amide). Aldehydes are less polar than their corresponding acids but can interact strongly with cyano- or phenyl-hexyl columns.
-
Derivatization: Pre-column derivatization of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) shifts the mass and retention time of M-MAB, completely eliminating interference with the underivatized parent drug.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Jian, W., et al. (2016). Metabolites in Safety Testing (MIST): Considerations for the Comprehensive Characterization of Metabolites in Drug Development. Chemical Research in Toxicology. [Link]
-
AstraZeneca. (2015). Osimertinib (Tagrisso) Synthesis and Impurity Profiling. (Contextual reference for indole-pyrimidine drug structures). [Link]
performance of different analytical columns for 2-Methoxy-5-(methylamino)benzaldehyde separation
An Expert's Guide to Selecting the Optimal Analytical Column for the Separation of 2-Methoxy-5-(methylamino)benzaldehyde
Introduction: The Analytical Challenge of a Key Intermediate
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The precise and accurate determination of its purity, as well as the identification and quantification of any process-related impurities or degradation products, is paramount for ensuring final product quality and regulatory compliance. The molecule's unique structure, featuring a basic secondary amine, a methoxy group, and a reactive aldehyde functional group, presents a distinct set of challenges for chromatographic separation.
This guide provides a comprehensive comparison of different High-Performance Liquid Chromatography (HPLC) analytical columns for the separation of this compound. Moving beyond a simple listing of options, we will delve into the mechanistic principles behind column selection, providing a robust experimental framework for researchers, analytical chemists, and drug development professionals to make informed decisions tailored to their specific analytical objectives.
Analyte Properties and Chromatographic Implications
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[1][2] The structure of this compound dictates its behavior within a chromatographic system.
-
Aromaticity: The benzene ring provides a strong source of hydrophobicity, making reversed-phase chromatography the logical starting point.[3]
-
Basicity (pKa): The methylamino group is basic. In unbuffered or high-pH mobile phases, this group can interact with residual acidic silanols on the silica surface of the stationary phase, leading to significant peak tailing. To achieve a symmetrical peak shape, it is essential to suppress this interaction by maintaining the mobile phase pH at least 2 units below the analyte's pKa, ensuring the amine is consistently protonated.[2][4] The use of an acidic modifier like formic or phosphoric acid is therefore standard practice.
-
Polarity: The presence of the methoxy and amino groups imparts a degree of polarity to the molecule. This polarity must be balanced with the hydrophobicity of the stationary phase to achieve adequate retention and resolution from both more polar and less polar impurities.
A Comparative Overview of Candidate Analytical Columns
The choice of stationary phase is the most critical factor in controlling selectivity in an HPLC separation.[5] We will evaluate three common reversed-phase columns, each offering a different primary separation mechanism and interaction potential with our target analyte.
-
Standard C18 (L1): The industry workhorse, C18 (octadecylsilane) columns separate analytes primarily based on hydrophobic (van der Waals) interactions. The long alkyl chains provide high retentivity for aromatic compounds. A high-purity, end-capped C18 column is an excellent baseline for initial method development.
-
Phenyl-Hexyl (L11): This phase consists of a hexyl chain bonded to the silica, with a terminal phenyl group. It offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides π-π stacking interactions between its phenyl rings and the aromatic ring of the analyte.[4] This alternative selectivity is particularly powerful for separating compounds with aromatic moieties or those differing in their degree of unsaturation.
-
Polar-Embedded (L60): These columns incorporate a polar functional group (e.g., amide, carbamate) within the alkyl chain. This feature makes the stationary phase more wettable and stable in highly aqueous mobile phases. Critically, the embedded polar group shields the silica surface, reducing the undesirable interactions between basic analytes like our target compound and residual silanols, often resulting in superior peak symmetry without high concentrations of mobile phase modifiers.[4]
Experimental Protocol for Column Performance Evaluation
To ensure a trustworthy and objective comparison, all columns must be tested under an identical, standardized set of conditions. This protocol is designed as a self-validating system, where the only significant variable is the analytical column itself.
Materials and Instrumentation
-
Analyte: this compound standard, >98% purity.
-
HPLC System: A quaternary HPLC or UHPLC system with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Columns to be Tested:
-
Standard C18, 4.6 x 150 mm, 3.5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
-
-
Sample Preparation: Prepare a 0.1 mg/mL stock solution of the analyte in a 50:50 mixture of Mobile Phase A and B.
Chromatographic Method
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 310 nm (or DAD scan 200-400 nm)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 22.0 | 20 |
Experimental Workflow Diagram
Caption: A systematic workflow for the comparative evaluation of HPLC columns.
Comparative Performance Analysis
The performance of each column is evaluated based on key chromatographic parameters. For this guide, we will analyze a hypothetical but realistic dataset that includes the main analyte peak and a common, closely-eluting aromatic impurity.
Key Performance Metrics:
-
Retention Time (RT): The time taken for the analyte to elute.
-
Tailing Factor (Tf): A measure of peak symmetry. A value of 1.0 is perfectly symmetrical. Values > 1.2 indicate tailing, often due to secondary interactions.
-
Theoretical Plates (N): A measure of column efficiency or peak sharpness. Higher values indicate better efficiency.
-
Resolution (Rs): The degree of separation between two adjacent peaks. An Rs value ≥ 1.5 indicates baseline separation.
Table 1: Comparative Performance Data for Different Analytical Columns
| Parameter | Standard C18 | Phenyl-Hexyl | Polar-Embedded |
| Analyte RT (min) | 9.85 | 10.52 | 9.51 |
| Analyte Tf | 1.35 | 1.28 | 1.08 |
| Analyte N | 18,500 | 17,900 | 19,200 |
| Impurity RT (min) | 9.61 | 10.15 | 9.30 |
| Resolution (Rs) | 1.3 | 2.1 | 1.4 |
Interpretation of Results
-
Standard C18: This column provides good retention and efficiency as a baseline. However, it exhibits noticeable peak tailing (Tf = 1.35) due to the interaction of the basic amine with the silica surface. The resolution from the key impurity is sub-optimal (Rs = 1.3), suggesting that hydrophobic interactions alone are insufficient for complete separation.
-
Phenyl-Hexyl: This column shows a longer retention time, indicating stronger overall interactions (hydrophobic + π-π). While the peak tailing is slightly improved, its key advantage is the dramatic increase in resolution (Rs = 2.1). This demonstrates that the alternative selectivity offered by π-π interactions is highly effective at differentiating the analyte from its aromatic impurity, a feat the C18 column could not achieve.[4]
-
Polar-Embedded: This column provides slightly less retention than the standard C18 but yields the best performance in terms of peak shape (Tf = 1.08) and efficiency (N = 19,200). The embedded polar group effectively shields the silanols, mitigating the tailing issue seen with the other columns. While its resolution is comparable to the C18, the superior peak symmetry makes it an excellent choice for accurate and precise quantification.
Recommendations and Conclusion
The optimal analytical column for the separation of this compound is contingent on the specific analytical goal.
-
For Impurity Profiling and Stability-Indicating Methods: The Phenyl-Hexyl column is the superior choice. Its unique π-π interaction mechanism provides the alternative selectivity required to resolve closely related aromatic impurities, which is a critical requirement for method development in pharmaceutical analysis.[6]
-
For Routine Quantification and Quality Control (QC): The Polar-Embedded column is highly recommended. It delivers exceptionally symmetric peaks, which is vital for robust and repeatable integration and quantification. Its resistance to peak tailing for basic compounds ensures method ruggedness over the column's lifetime.
-
For Initial Screening: The Standard C18 column remains a viable, cost-effective option for initial method development or for samples where high-resolution separation from critical impurities is not the primary objective.
By systematically evaluating columns with different underlying separation mechanisms, we can move beyond a trial-and-error approach to a knowledge-based strategy for HPLC method development. This guide provides the foundational logic and a practical experimental template to empower researchers to select the most appropriate analytical column, ensuring data of the highest quality and integrity.
References
- Google. (2026). Current time in London, GB.
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
SciSpace. (2015). Effective HPLC method development. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
LCGC. (2022). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
-
ResearchGate. (n.d.). Separations of a mixture of 17 different aromatic aldehydes on PFs column. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A process of method development: A chromatographic approach. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxybenzaldehyde. [Link]
-
Chemical Synthesis Database. (2025). 2-amino-3-methoxy-5-methylbenzaldehyde. [Link]
-
SIELC Technologies. (n.d.). Separation of p-(2-(Dimethylamino)ethoxy)benzaldehyde on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. [Link]
-
Bloomtech. (2024). How Does 2,5-Dimethoxybenzaldehyde Compare To Other Aromatic Aldehydes?[Link]
-
EPA. (2025). Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy- Properties. [Link]
-
Royal Society of Chemistry. (2011). Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. [Link]
-
ResearchGate. (2025). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. [Link]
-
PMC. (n.d.). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing separation of...[Link]
-
ResearchGate. (2025). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent | Request PDF. [Link]
Sources
A Comparative Guide to the Structural Validation of 2-Methoxy-5-(methylamino)benzaldehyde using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized small molecules is a cornerstone of procedural validity and regulatory compliance. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of 2-Methoxy-5-(methylamino)benzaldehyde, a key intermediate in various synthetic pathways. We will explore the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to provide a self-validating system for structural confirmation.
The choice of these techniques is predicated on their ability to reveal distinct aspects of the molecular architecture. COSY establishes proton-proton (¹H-¹H) coupling networks, HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs, and HMBC identifies longer-range (2-4 bond) ¹H-¹³C correlations.[1][2][3] This orthogonal dataset allows for the piecing together of molecular fragments and the definitive assignment of all proton and carbon signals.
The Challenge: Structural Isomerism and Ambiguity
The primary challenge in validating the structure of this compound lies in the potential for isomeric ambiguity. Positional isomers, where the methoxy, methylamino, and aldehyde groups are arranged differently on the benzene ring, can exhibit similar 1D NMR spectra, leading to potential misidentification. 2D NMR provides the necessary resolution and connectivity information to unequivocally distinguish between these possibilities.[4]
Experimental Design & Rationale
A successful 2D NMR analysis hinges on a well-designed experimental workflow. The following diagram illustrates the logical progression from sample preparation to final structure validation.
Figure 1: Experimental workflow for 2D NMR-based structure validation.
The causality behind this workflow is rooted in building a comprehensive dataset. 1D NMR spectra provide the foundational chemical shift information. Subsequently, each 2D NMR experiment adds a layer of connectivity data, which, when integrated, provides a robust and cross-validated structural assignment.[5]
In-Depth Analysis of 2D NMR Data
¹H-¹H COSY: Mapping the Proton Network
The COSY experiment is the first step in delineating the proton-proton coupling network within the molecule.[3] In the aromatic region of this compound, we expect to see correlations between adjacent protons on the benzene ring.
Expected COSY Correlations:
-
A cross-peak between the proton at position 3 (H3) and the proton at position 4 (H4).
-
A cross-peak between the proton at position 4 (H4) and the proton at position 6 (H6).
The absence of a correlation between H3 and H6 would confirm their meta relationship. Additionally, long-range couplings, though weaker, might be observed between the aldehyde proton and the aromatic protons.[6]
¹H-¹³C HSQC: Identifying Direct Connections
The HSQC experiment is crucial for unambiguously assigning the protonated carbons.[1][2] It provides direct one-bond correlations between protons and the carbons to which they are attached.
Expected HSQC Correlations:
-
A cross-peak between H3 and its attached carbon, C3.
-
A cross-peak between H4 and its attached carbon, C4.
-
A cross-peak between H6 and its attached carbon, C6.
-
A cross-peak between the aldehyde proton and the aldehyde carbon.
-
A cross-peak between the methoxy protons and the methoxy carbon.
-
A cross-peak between the N-methyl protons and the N-methyl carbon.
This experiment is significantly more sensitive than older heteronuclear correlation techniques.[7] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of validation.[1]
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons.[8][9] This is particularly vital for identifying connections to quaternary carbons (those without any attached protons), such as C1, C2, and C5 in our target molecule.
Key Expected HMBC Correlations for Structural Confirmation:
-
Aldehyde Connectivity: The aldehyde proton should show correlations to C1 and C6, confirming its position at C1.
-
Methoxy Group Placement: The methoxy protons should show a correlation to C2, definitively placing the methoxy group at this position.
-
Methylamino Group Placement: The N-methyl protons should show a correlation to C5, confirming the position of the methylamino group.
-
Aromatic Ring Connectivity:
-
H3 should show correlations to C1, C2, C4, and C5.
-
H4 should show correlations to C2, C3, C5, and C6.
-
H6 should show correlations to C1, C2, C4, and C5.
-
The following diagram illustrates the key HMBC correlations that are critical for assembling the structure of this compound.
Figure 2: Key HMBC correlations for structural assignment.
The observation of these specific long-range correlations provides irrefutable evidence for the proposed connectivity, effectively ruling out other positional isomers. The intensity of HMBC cross-peaks is dependent on the magnitude of the long-range coupling constant, which can be optimized by adjusting experimental parameters.[1]
Comparative Data Summary
The following table summarizes the expected NMR data for this compound. The integration of these datasets provides a comprehensive and validated structural assignment.
| Proton (¹H) Signal | ¹H Chemical Shift (ppm, est.) | ¹³C Chemical Shift (ppm, est.) | COSY Correlations | HSQC Correlation | Key HMBC Correlations |
| Aldehyde-H | ~9.8 (s) | ~190 | H6 (long-range) | Aldehyde-C | C1, C6 |
| H6 | ~7.2 (d) | ~115 | H4 | C6 | C1, C2, C4, C5 |
| H4 | ~6.8 (dd) | ~118 | H3, H6 | C4 | C2, C3, C5, C6 |
| H3 | ~6.7 (d) | ~110 | H4 | C3 | C1, C2, C4, C5 |
| Methoxy-H | ~3.9 (s) | ~56 | None | Methoxy-C | C2 |
| N-H | ~3.5 (br s) | N/A | N-Methyl-H | None | C4, C5, C6 |
| N-Methyl-H | ~2.9 (s) | ~30 | N-H | N-Methyl-C | C5 |
| C1 | N/A | ~125 | N/A | None | H3, H6, Aldehyde-H |
| C2 | N/A | ~158 | N/A | None | H3, H4, H6, Methoxy-H |
| C5 | N/A | ~145 | N/A | None | H3, H4, H6, N-Methyl-H |
Chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 s
-
-
¹³C{¹H} NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
-
DEPT-135:
-
Pulse program: dept135
-
Number of scans: 256
-
Relaxation delay (d1): 2 s
-
-
¹H-¹H COSY:
-
Pulse program: cosygpqf
-
Number of scans: 8
-
Number of increments in F1: 256
-
-
¹H-¹³C HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 16
-
Number of increments in F1: 256
-
-
¹H-¹³C HMBC:
-
Pulse program: hmbcgpndqf
-
Number of scans: 32
-
Number of increments in F1: 256
-
Long-range coupling delay (d6) optimized for ~8 Hz.
-
Data Processing: All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the structural elucidation of this compound. While 1D NMR can provide initial clues, the connectivity information gleaned from this suite of 2D experiments is indispensable for the unambiguous assignment of all proton and carbon signals and for definitively ruling out positional isomers. This comprehensive approach ensures the highest level of scientific integrity and is a critical component in the characterization of novel chemical entities in a research and development setting. The presented workflow and data interpretation strategy serve as a valuable guide for researchers facing similar structural validation challenges.
References
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Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Natural Product Communications. [Link]
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Baralt, A., & Castellano, S. (1969). N.M.R. spectral parameters of monosubstituted benzaldehydes. Molecular Physics. [Link]
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Foroozandeh, M., & Morris, G. A. (2021). Optimization and practical implementation of ultrafast 2D NMR experiments. Magnetic Resonance in Chemistry. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]
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Aguilar, J. A., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry. [Link]
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YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Dr. Jeetendra Kumar. [Link]
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Köck, M., et al. (2002). Validation of Structural Proposals by Substructure Analysis and 13C NMR Chemical Shift Prediction. Journal of Chemical Information and Computer Sciences. [Link]
-
Piacente, P. F., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Araya-Maturana, R., et al. (2005). Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Journal of the Chilean Chemical Society. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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Abraham, R. J., et al. (2011). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
-
YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Spectroscopy WORLD. [Link]
-
Giraudeau, P. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Spectroscopy Europe. [Link]
-
ResearchGate. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. [Link]
-
Scribd. (n.d.). 2D NMR Spectroscopy: COSY. [Link]
-
Academia.edu. (n.d.). (PDF) 2D NMR Spectroscopy: COSY. [Link]
-
Taylor & Francis Online. (2006, August 11). N.M.R. spectral parameters of monosubstituted benzaldehydes. [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Chemical Science. [Link]
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ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]
-
ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
University of California San Diego. (2017, March 8). Multiple bond correlations in HSQC spectra. UCSD SSPPS NMR Facility. [Link]
-
University of Notre Dame. (2022, March 7). Setup of 2D experiments in automation. Nuclear Magnetic Resonance Facility. [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. [Link]
-
Harvard Medical School. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry World. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. [Link]
-
University of Cambridge. (2012, March 28). Protein Structure Validation Using Side-Chain Chemical Shifts. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-amino-3-methoxy-5-methylbenzaldehyde. [Link]
-
Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChem Tutorials. [Link]
- Claridge, T. D. W. (2016). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press.
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. [Link]
-
Chemsrc. (2025, August 27). 2-Methoxy-5-methylbenzaldehyde. [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. NIST Chemistry WebBook. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Methoxy-5-(methylamino)benzaldehyde: A Guide for Laboratory Professionals
In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory ecosystem. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-5-(methylamino)benzaldehyde, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. Our objective is to empower researchers with the knowledge to manage this chemical's lifecycle safely, from initial handling to final disposal, ensuring the protection of both personnel and the environment.
Hazard Identification and Risk Assessment
Before any disposal procedure can commence, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance. The primary concerns associated with this chemical are significant irritation to the skin and eyes, and potential irritation to the respiratory tract.[1][2]
The causality behind these hazards lies in its chemical structure—an aromatic aldehyde with an amine substituent. Aldehydes can be reactive and irritating to tissues, while amine compounds can also cause sensitization and irritation.[3][4] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and aerosol generation.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Precautionary Statement Codes | Description |
| Skin Irritation | P264, P280, P302+P352, P362+P364 | Causes skin irritation. Requires thorough washing after handling and the use of protective gloves. Contaminated clothing must be washed before reuse.[1] |
| Serious Eye Irritation | P280, P305+P351+P338 | Causes serious eye irritation. Requires eye protection. In case of contact, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | P261, P271, P304+P340, P312 | May cause respiratory irritation. Avoid breathing dust. Use only in well-ventilated areas. If inhaled, move to fresh air.[1][2] |
This data is synthesized from authoritative Safety Data Sheets (SDS). Always consult the specific SDS for the material in your possession.
Pre-Disposal: Segregation and Storage of Waste
The foundation of a compliant disposal system is rigorous waste segregation. Improperly mixed chemicals can lead to dangerous reactions, generating heat, toxic gases, or even explosions.[3][5]
Core Principle: Treat all waste containing this compound as hazardous chemical waste.
Step-by-Step Segregation Protocol:
-
Identify Waste Streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves or weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing the compound, as well as the first and subsequent rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or broken glass.
-
-
Select Appropriate Containers:
-
Containers must be chemically compatible (e.g., glass or high-density polyethylene) and feature secure, leak-proof closures.[5][6][7] It is often best practice to reuse the original product container if it is in good condition.[5][8]
-
Ensure containers are kept closed at all times except when waste is actively being added.[6][7]
-
-
Labeling and Storage:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][5] Avoid chemical formulas or abbreviations.[6]
-
For liquid waste mixtures, list all constituents and their approximate percentages.
-
Store the labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of laboratory personnel, and segregated from incompatible materials, particularly strong oxidizing agents.[2][3][5][9]
-
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound in its various forms. This process is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory waste regulations.
Caption: Disposal workflow for this compound waste.
Protocol for Contaminated Container Decontamination:
A container is not considered "empty" until it has been properly decontaminated. The EPA designates certain chemicals as "Acutely Hazardous" (P-list), which have more stringent rinsing requirements. While this compound is not typically on this list, adopting the "triple rinse" procedure is a best practice that ensures safety and compliance.[6]
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as ethanol or acetone) to the container. The volume should be about 10% of the container's total volume.
-
Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Decant the solvent into your designated liquid hazardous waste container.[10] Do not pour rinsate down the drain. [10]
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[6][10]
-
Final Disposal: After the third rinse, allow the container to air-dry in a well-ventilated area (e.g., a fume hood).[8] Once dry, the original label must be completely defaced or removed. The decontaminated container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash, per institutional policy).[7][10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.[5]
-
Don PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1][3]
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[1][2] For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[5][9]
-
Collect Waste: Scoop the absorbed material into a sealed container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.
The Final Step: Professional Disposal
Laboratory personnel are responsible for the safe collection, labeling, and temporary storage of hazardous waste. The final disposal, which often involves high-temperature incineration or other specialized treatments, must be conducted by a licensed waste disposal contractor.[1][3][11] Your institution's EHS office coordinates these services. Adherence to the procedures outlined in this guide ensures that the waste is ready for safe transport and final disposition in accordance with all local, state, and federal regulations.[1][9]
By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity.
References
-
Safety Data Sheet for 4-Hydroxy-3-methoxy-benzaldehyde. Bio. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. bio.vu.nl [bio.vu.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
